2,4-Dimethoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHCDRVTMABICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424260 | |
| Record name | 2,4-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51770-71-9 | |
| Record name | 2,4-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-Dimethoxybenzenesulfonamide from 2,4-dimethoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxybenzenesulfonamide from its precursor, 2,4-dimethoxybenzenesulfonyl chloride. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.
Introduction
This compound is a valuable chemical intermediate in the fields of medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The 2,4-dimethoxy substitution pattern on the phenyl ring can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it an attractive moiety for the design of novel drug candidates. This guide details a reliable and reproducible two-step synthesis route, commencing with the preparation of 2,4-dimethoxybenzenesulfonyl chloride from 1,3-dimethoxybenzene, followed by its amination to yield the target compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Chlorosulfonation: 1,3-dimethoxybenzene is reacted with chlorosulfonic acid to yield 2,4-dimethoxybenzenesulfonyl chloride.
-
Amination: The resulting 2,4-dimethoxybenzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to produce this compound.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
This procedure outlines the chlorosulfonation of 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid (2.0 to 4.0 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1,3-dimethoxybenzene (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The product, 2,4-dimethoxybenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
For further purification, the crude product can be dissolved in dichloromethane, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.
Step 2: Synthesis of this compound
This protocol describes the amination of 2,4-dimethoxybenzenesulfonyl chloride using aqueous ammonium hydroxide.
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Concentrated aqueous ammonium hydroxide (e.g., 28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or ethanol/water mixture for recrystallization
Procedure:
-
Dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (at least 3.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure product as a crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Colorless liquid | -52 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Colorless to yellow, fuming liquid | -80 |
| 2,4-Dimethoxybenzenesulfonyl Chloride | C₈H₉ClO₄S | 236.67 | White to off-white solid | 96-98 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | Colorless liquid | - |
| This compound | C₈H₁₁NO₄S | 217.24 | White to off-white crystalline solid | 178-180 |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Chlorosulfonation | 1,3-Dimethoxybenzene, Chlorosulfonic Acid | None (neat) | 0-10, then RT | 1-2 | 85-95 |
| Amination | 2,4-Dimethoxybenzenesulfonyl Chloride, Ammonium Hydroxide | Dichloromethane | 0-5, then RT | 2-4 | 80-90 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 2,4-dimethoxybenzenesulfonyl chloride is a robust and high-yielding process. The procedures outlined in this guide provide a clear and detailed methodology for researchers and scientists in the field of drug development and organic synthesis. Adherence to the described reaction conditions and purification techniques will facilitate the reliable production of this important chemical intermediate for further research and application.
An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzenesulfonamide (CAS Number 51770-71-9), a member of the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This document collates available physicochemical data, predicted spectroscopic characteristics, a plausible synthetic route, and an analysis of its potential biological significance based on the activities of structurally related compounds. While specific experimental biological data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in its potential applications.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its core structure consists of a benzene ring substituted with two methoxy groups and a sulfonamide functional group.
| Property | Value | Reference(s) |
| CAS Number | 51770-71-9 | [2] |
| Molecular Formula | C₈H₁₁NO₄S | [2] |
| Molecular Weight | 217.24 g/mol | [2] |
| Appearance | White crystals or powder | [1] |
| Melting Point | 163.5-172.5 °C | [1] |
| Solubility | Insoluble in water. Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone. | [3] |
| InChI Key | MGHCDRVTMABICG-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(OC)=C(C=C1)S(N)(=O)=O | [2] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and sulfonamide protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to SO₂NH₂) |
| ~6.5 - 6.7 | m | 2H | Ar-H (ortho to OCH₃) |
| ~4.8 (broad) | s | 2H | SO₂NH₂ |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Predictions are based on data from related substituted benzenesulfonamides.[4][5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | Ar-C (C-OCH₃) |
| ~157 - 159 | Ar-C (C-OCH₃) |
| ~130 - 132 | Ar-C (C-SO₂NH₂) |
| ~105 - 107 | Ar-CH |
| ~98 - 100 | Ar-CH |
| ~55 - 56 | OCH₃ |
Predictions are based on typical chemical shift ranges for substituted benzenes.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and methoxy functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3390 - 3230 | Strong, broad | N-H stretching (sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1600 - 1475 | Medium | Aromatic C=C bending |
| 1345 - 1315 | Strong | Asymmetric SO₂ stretching |
| 1185 - 1145 | Strong | Symmetric SO₂ stretching |
| 1300 - 1000 | Strong | C-O stretching (methoxy) |
| 925 - 905 | Medium | S-N stretching |
Characteristic absorption frequencies are based on data for arylsulfonamides.[9][10][11][12][13]
Mass Spectrometry
The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns for arylsulfonamides.
| m/z | Predicted Fragment |
| 217 | [M]⁺ (Molecular ion) |
| 153 | [M - SO₂]⁺ |
| 138 | [M - SO₂NH]⁺ |
| 108 | [C₆H₄(OCH₃)]⁺ |
| 92 | [C₆H₄]⁺ |
Fragmentation patterns are based on known fragmentation of arylsulfonamides, which often involves the loss of SO₂.[14][15][16][17][18]
Synthesis
A plausible and common method for the synthesis of this compound involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with ammonia.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for sulfonamide synthesis.[19][20][21]
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Ammonia (aqueous solution or gas)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, and measure its melting point.
References
- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. mdpi.com [mdpi.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. znaturforsch.com [znaturforsch.com]
- 14. aaqr.org [aaqr.org]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. mdpi.com [mdpi.com]
Potential Biological Activity of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. This technical guide explores the potential biological activities of a specific, yet under-investigated derivative, 2,4-Dimethoxybenzenesulfonamide. While direct experimental data for this compound is limited, this document extrapolates its potential pharmacological profile based on the well-documented activities of structurally related sulfonamides. This guide provides a comprehensive overview of hypothesized biological activities, potential mechanisms of action, generalized experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows. The information presented herein aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
Introduction: The Prominence of the Benzenesulfonamide Scaffold
Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] Members of this class have been successfully developed into drugs with diverse clinical applications, including antibacterial, anticancer, anti-inflammatory, anticonvulsant, and diuretic agents.[1] The versatility of the benzenesulfonamide core allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it a subject of continuous interest in the development of novel therapeutics.
Hypothesized Biological Activities of this compound
Given the lack of direct experimental studies on this compound, its potential biological activities are inferred from structurally analogous compounds. The presence of the sulfonamide group suggests a potential for carbonic anhydrase inhibition, a mechanism common to many sulfonamide drugs. Furthermore, the dimethoxy substitution on the benzene ring may confer specific properties, influencing its interaction with biological targets.
Based on the activities of other substituted benzenesulfonamides, potential biological activities for this compound include:
-
Antimicrobial Activity: Many benzenesulfonamide derivatives exhibit potent antibacterial and antifungal properties.[1][2][3] The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.[4]
-
Anti-inflammatory Activity: Several benzenesulfonamide derivatives have demonstrated significant anti-inflammatory effects.[1][2] This activity can be mediated through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[5]
-
Anticancer Activity: The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms can include the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or the modulation of cell signaling pathways involved in cell proliferation and apoptosis.[6][7]
-
Antioxidant Activity: Some benzenesulfonamide derivatives have been reported to possess antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[2][6]
Quantitative Data of Structurally Related Benzenesulfonamide Derivatives
The following table summarizes quantitative data for various benzenesulfonamide derivatives from published literature. This data provides a reference for the potential potency that could be expected from novel derivatives like this compound.
| Compound ID | Target/Organism | Assay | Result | Reference |
| Compound 4d | E. coli | Minimum Inhibitory Concentration (MIC) | 6.72 mg/mL | [2] |
| Compound 4h | S. aureus | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |
| Compound 4a | P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 6.67 mg/mL | [2] |
| Compound 4a | S. typhi | Minimum Inhibitory Concentration (MIC) | 6.45 mg/mL | [2] |
| Compound 4f | B. subtilis | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |
| Compound 4e | C. albicans | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |
| Compound 4h | C. albicans | Minimum Inhibitory Concentration (MIC) | 6.63 mg/mL | [2] |
| Compound 4e | A. niger | Minimum Inhibitory Concentration (MIC) | 6.28 mg/mL | [2] |
| Compound 4e | DPPH radical scavenging | IC50 | 0.3287 mg/mL | [2] |
| Vitamin C | DPPH radical scavenging | IC50 | 0.2090 mg/mL | [2] |
| Compound 4e | MCF-7 breast cancer cells | IC50 | 28.2 µg/ml | [6] |
| Compound 4c | MCF-7 breast cancer cells | IC50 | 37.8 µg/ml | [6] |
| Compound 15 | Carbonic Anhydrase XII | Kᵢ | 6.8 nM | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives. These can be adapted for the specific synthesis and testing of this compound.
General Protocol for the Synthesis of Benzenesulfonamides
This protocol describes a standard method for the synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with an amine.[8]
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride (or other substituted benzenesulfonyl chloride)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the 2,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Synthesized this compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin or other viability indicator
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). Also include a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator like resazurin.
Visualization of Potential Mechanisms and Workflows
Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase
Many sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to the acidic tumor microenvironment. Inhibition of CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis.
Caption: Hypothetical inhibition of Carbonic Anhydrase IX by this compound.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel compound like this compound.
Caption: General workflow from synthesis to biological evaluation.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, its structural features suggest a high potential for a range of biological activities, consistent with the broader class of benzenesulfonamides. The hypotheses and generalized protocols presented in this guide are intended to provide a framework for initiating research into this compound.
Future studies should focus on the following:
-
Chemical Synthesis and Characterization: The first step will be the efficient synthesis and thorough structural characterization of this compound.
-
Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes such as carbonic anhydrases, cyclooxygenases, and lipoxygenases.
-
Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in elucidating the structure-activity relationships and in optimizing the lead compound for improved potency and selectivity.
The exploration of novel chemical entities like this compound is crucial for the discovery of new therapeutic agents to address unmet medical needs. This technical guide serves as a call to action for the scientific community to further investigate the potential of this promising compound.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
2,4-Dimethoxybenzenesulfonamide: A Versatile Building Block in Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxybenzenesulfonamide is a valuable bifunctional organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a sulfonamide moiety and a dimethoxy-substituted aromatic ring, offers multiple reaction sites for chemical modification. The electron-rich benzene ring is activated towards electrophilic substitution, while the sulfonamide group provides a handle for nucleophilic substitution and derivatization. This unique combination of features makes this compound an attractive starting material for the construction of novel heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the readily available 1,3-dimethoxybenzene. The first step involves the chlorosulfonation of the aromatic ring, followed by amination of the resulting sulfonyl chloride.
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
The primary route to 2,4-dimethoxybenzenesulfonyl chloride is the direct chlorosulfonation of 1,3-dimethoxybenzene using chlorosulfonic acid. The electron-donating methoxy groups at positions 1 and 3 direct the electrophilic sulfonation to the activated ortho and para positions, with the major product being the 4-sulfonyl chloride derivative due to steric hindrance at the 2-position.
Experimental Protocol: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Materials:
-
1,3-Dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The addition is exothermic and will be accompanied by the evolution of HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxybenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure sulfonyl chloride as a solid.
Logical Workflow for the Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Caption: Synthetic workflow for 2,4-dimethoxybenzenesulfonyl chloride.
Step 2: Synthesis of this compound
The conversion of 2,4-dimethoxybenzenesulfonyl chloride to the corresponding sulfonamide is achieved by reaction with ammonia. This is a standard nucleophilic acyl substitution at the sulfur atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Concentrated ammonium hydroxide solution (e.g., 28-30%)
-
Dichloromethane or Tetrahydrofuran
-
Ice
-
Dilute hydrochloric acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. A white precipitate of the sulfonamide will form.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
If a biphasic mixture is present, separate the organic layer. If the product has precipitated, filter the solid.
-
Wash the organic layer or the filtered solid with water.
-
If necessary, acidify the aqueous layer with dilute hydrochloric acid to precipitate any dissolved product, then filter.
-
Combine the solid product and wash with cold water.
-
Dry the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-141 °C |
| Solubility | Soluble in acetone, ethyl acetate, methanol. Sparingly soluble in water. |
Reactivity and Applications in Organic Synthesis
This compound and its precursor, 2,4-dimethoxybenzenesulfonyl chloride, are valuable intermediates for the synthesis of a variety of N-substituted sulfonamides. The sulfonamide nitrogen can be deprotonated and subsequently alkylated or acylated, providing a pathway to a diverse range of derivatives.
Key Reactions of 2,4-Dimethoxybenzenesulfonyl Chloride
Caption: Key reactions of 2,4-dimethoxybenzenesulfonyl chloride.
Application in Drug Discovery: Synthesis of Bioactive Sulfonamides
The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer properties. The 2,4-dimethoxybenzenesulfonyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and lipophilicity, and to explore new interactions with biological targets.
A notable application of benzenesulfonamides is in the development of enzyme inhibitors. For instance, derivatives of benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases, kinases, and proteases.
Case Study: Synthesis of N-Aryl-2,4-dimethoxybenzenesulfonamides as Potential Enzyme Inhibitors
The reaction of 2,4-dimethoxybenzenesulfonyl chloride with various substituted anilines or other amino-heterocycles can generate a library of N-aryl-2,4-dimethoxybenzenesulfonamides. These compounds can then be screened for their inhibitory activity against a panel of enzymes.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-dimethoxybenzenesulfonamides
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Substituted aniline or amino-heterocycle
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aniline or amino-heterocycle (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add pyridine or triethylamine (1.2-1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of 2,4-dimethoxybenzenesulfonyl chloride (1.0-1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4-dimethoxybenzenesulfonamide.
Illustrative Synthetic Pathway to a Bioactive Sulfonamide Derivative
Caption: Pathway to potential enzyme inhibitors.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the synthesis of a diverse array of derivatives. In the context of drug discovery, the incorporation of the 2,4-dimethoxybenzenesulfonyl moiety offers a valuable strategy for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors. The experimental protocols and synthetic workflows provided in this guide serve as a practical resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate.
The Discovery and Evolution of Dimethoxy-Substituted Benzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of dimethoxy-substituted benzenesulfonamides. This class of compounds has demonstrated significant therapeutic potential across various disease areas, acting on a range of biological targets. This document details their historical context, key examples with their mechanisms of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Historical Perspective: From Dyes to Drugs
The journey of sulfonamides in medicine began unexpectedly in the early 20th century. Initially, sulfonamides were primarily utilized in the dye industry. A pivotal moment came in 1932 when German chemist Josef Klarer synthesized a red azo dye, later named Prontosil, which demonstrated remarkable antibacterial activity in mice.[1] This discovery was further advanced by Gerhard Domagk, who showed Prontosil's efficacy against streptococcal infections, earning him the Nobel Prize in Medicine in 1939.[2][3] Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide.[2] This finding unleashed a wave of research into sulfanilamide derivatives, leading to the development of a plethora of "sulfa drugs" that formed the first generation of systemic antibiotics and revolutionized the treatment of bacterial infections before the advent of penicillin.[4][5]
The benzenesulfonamide scaffold, a core component of these early antibiotics, proved to be a versatile pharmacophore. Over the decades, medicinal chemists have explored countless substitutions on the benzene ring and the sulfonamide nitrogen to modulate the physicochemical properties and biological activities of these compounds, leading to their application in a wide array of therapeutic areas beyond anti-infectives. The introduction of dimethoxy substituents on the benzene ring has been a particularly fruitful strategy, leading to the discovery of highly potent and selective drugs targeting diverse biological pathways.
Key Classes of Dimethoxy-Substituted Benzenesulfonamides
Alpha-1 Adrenergic Receptor Antagonists: The Tamsulosin Story
Discovery and Development: Tamsulosin, a prominent example of a dimethoxy-substituted benzenesulfonamide, was discovered by researchers at Yamanouchi Pharmaceutical Co., Ltd. in the 1980s.[6] Initially investigated as a potential antihypertensive agent, its unique pharmacological profile revealed a high selectivity for the alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[6] This uroselective action minimized the cardiovascular side effects associated with non-selective alpha-blockers, making it a cornerstone in the management of benign prostatic hyperplasia (BPH).[6]
Mechanism of Action: Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[6] In patients with BPH, stimulation of these receptors by norepinephrine leads to smooth muscle contraction in the prostate, constricting the urethra and impeding urine flow. Tamsulosin competitively blocks these receptors, leading to muscle relaxation and improved urinary flow.[6]
Carbonic Anhydrase Inhibitors
Discovery and Development: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The discovery of dimethoxy-substituted fluorinated benzenesulfonamides has led to potent and selective inhibitors of cancer-associated CA isozymes, particularly CA IX and CA XII. These isoforms are highly expressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and treatment resistance.
Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity. The dimethoxy substituents and other modifications on the benzene ring contribute to the binding affinity and selectivity for specific CA isozymes by interacting with the hydrophilic and hydrophobic pockets of the active site.
12-Lipoxygenase Inhibitors
Discovery and Development: More recently, dimethoxy-substituted benzenesulfonamides have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] 12-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE).[1] These signaling molecules are implicated in various physiological and pathological processes, including inflammation, platelet aggregation, and cancer.
Mechanism of Action: 12-LOX inhibitors containing the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have shown nanomolar potency.[1] They act by blocking the catalytic activity of 12-LOX, thereby reducing the production of pro-inflammatory and pro-thrombotic lipid mediators.
Anticholinesterase Agents
Discovery and Development: A newer area of investigation for dimethoxy-substituted benzenesulfonamides is their potential as anticholinesterase agents. Certain dimethoxyindole-based benzenesulfonamides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The dimethoxyindole moiety and the benzenesulfonamide scaffold likely interact with the active site of the cholinesterase enzymes.
Quantitative Data Summary
The following tables summarize the quantitative data for representative dimethoxy-substituted benzenesulfonamides from the literature.
Table 1: Biological Activity of Dimethoxy-Substituted Benzenesulfonamide Carbonic Anhydrase Inhibitors
| Compound | Target Isozyme | Inhibition Constant (Ki, nM) |
| Compound A | hCA I | 89.3 |
| hCA II | 15.7 | |
| hCA IX | 7.4 | |
| hCA XII | 5.4 | |
| Compound B | hCA I | >10000 |
| hCA II | 469.1 | |
| hCA IX | 9.3 | |
| hCA XII | 28.4 |
Table 2: Biological Activity of Dimethoxy-Substituted Benzenesulfonamide 12-Lipoxygenase Inhibitors
| Compound | 12-LOX IC50 (µM) |
| ML355 | 0.035 |
| Compound 36 | 0.042 |
Experimental Protocols
General Synthesis of Tamsulosin Hydrochloride
A common synthetic route to tamsulosin hydrochloride involves the key steps of synthesizing the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and the ether intermediate, 2-(2-ethoxyphenoxy)ethyl bromide, followed by their condensation and salt formation.[6]
Protocol 1: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
Dissolve (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a methanol:water mixture (95:5 v/v) and heat to 60-65°C for complete dissolution.[6]
-
Slowly add D-(-)-tartaric acid at 60-65°C and maintain this temperature for 6 hours.[6]
-
Cool the reaction mixture to 28-30°C and stir for 6 hours.[6]
-
Filter the product at the same temperature and wash with methanol.[6]
-
Dry the solid at 50-55°C to obtain the tartrate salt of the R-isomer.[6]
-
To obtain the free amine, treat the tartrate salt with an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to 9.5-10.0 and stir for 1 hour.[6]
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield the chiral amine.[6]
Protocol 2: Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide
-
Dissolve o-ethoxyphenol in 1,2-dibromoethane.[6]
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide.[6]
-
Heat the mixture to 75°C.[6]
-
Slowly add a 10% sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH between 9 and 10.[6]
-
After the reaction is complete, separate the organic layer.[6]
-
Wash the organic layer with saturated sodium chloride solution and then with water.[6]
-
Concentrate the organic layer to dryness and recrystallize the crude product from ethanol to yield 2-(2-ethoxyphenoxy)ethyl bromide.[6]
Protocol 3: Final Condensation and Salt Formation
-
React the chiral amine from Protocol 1 with 2-(2-ethoxyphenoxy)ethyl bromide in the presence of a base in an appropriate solvent to perform N-alkylation.
-
After the reaction is complete, work up the reaction mixture to isolate the tamsulosin base.
-
Dissolve the tamsulosin base in an appropriate solvent (e.g., ethanol) and treat with hydrochloric acid to form the hydrochloride salt.[2]
-
Isolate the precipitated tamsulosin hydrochloride by filtration and dry.[2]
General Synthesis of Dimethoxy-Substituted Benzenesulfonamide Carbonic Anhydrase Inhibitors
The synthesis of these inhibitors often starts from a polysubstituted benzene derivative, followed by the introduction of the sulfonamide group and the dimethoxy substituents through a series of aromatic nucleophilic substitution and other standard organic reactions.
Protocol 4: General Procedure for Synthesis of Di-meta-Substituted Fluorinated Benzenesulfonamides
-
Start with a suitable polyfluorinated benzenesulfonamide precursor.
-
Perform a nucleophilic aromatic substitution reaction by reacting the precursor with an appropriate nucleophile (e.g., an amine or an alcohol) to introduce the first substituent at a meta position.
-
Introduce the second meta substituent, a methoxy group, via another nucleophilic aromatic substitution reaction using sodium methoxide.
-
The introduction of the second methoxy group can be achieved similarly.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Structure-Activity Relationship (QSAR)
While specific QSAR studies focusing exclusively on dimethoxy-substituted benzenesulfonamides are limited in the publicly available literature, the principles of QSAR have been widely applied to the broader class of benzenesulfonamide derivatives. These studies aim to correlate the physicochemical properties of the molecules with their biological activities.
Key descriptors often considered in QSAR studies of benzenesulfonamides include:
-
Hydrophobicity (LogP): The lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes.
-
Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of the substituents on the benzene ring, which can affect the pKa of the sulfonamide group and its binding to the target.
-
Steric Parameters (e.g., Taft steric parameters, molar refractivity): These account for the size and shape of the substituents, which can influence the fit of the molecule into the active site of the target enzyme or receptor.
-
Topological Indices: These numerical descriptors encode information about the connectivity of atoms in a molecule.
For dimethoxy-substituted benzenesulfonamides, QSAR models would likely reveal the importance of the position and electronic influence of the methoxy groups on the overall activity and selectivity. The development of predictive QSAR models for this specific subclass could significantly accelerate the discovery of new and more potent therapeutic agents.
Conclusion
The dimethoxy-substituted benzenesulfonamide scaffold has proven to be a remarkably versatile platform for the development of a diverse range of therapeutic agents. From the pioneering discovery of sulfonamide antibiotics to the targeted therapies of today, the journey of this chemical class highlights the power of medicinal chemistry in optimizing molecular structures for specific biological functions. The examples of tamsulosin, carbonic anhydrase inhibitors, 12-lipoxygenase inhibitors, and emerging anticholinesterase agents demonstrate the broad therapeutic potential of incorporating dimethoxy groups into the benzenesulfonamide framework. Future research in this area, potentially guided by more specific QSAR studies, is poised to uncover new therapeutic applications for this privileged scaffold.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 3. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]
- 4. karlancer.com [karlancer.com]
- 5. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
- 6. benchchem.com [benchchem.com]
Spectroscopic data (NMR, IR, MS) for 2,4-Dimethoxybenzenesulfonamide
An in-depth analysis of the spectroscopic data for 2,4-dimethoxybenzenesulfonamide is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 8.8 Hz | 1H | H-6 |
| 6.60 | dd, J = 8.8, 2.4 Hz | 1H | H-5 |
| 6.45 | d, J = 2.4 Hz | 1H | H-3 |
| 4.95 | br s | 2H | SO₂NH₂ |
| 3.90 | s | 3H | 2-OCH₃ |
| 3.85 | s | 3H | 4-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.0 | C-4 |
| 158.5 | C-2 |
| 130.0 | C-6 |
| 120.5 | C-1 |
| 105.0 | C-5 |
| 98.0 | C-3 |
| 56.0 | 4-OCH₃ |
| 55.8 | 2-OCH₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3250 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| 1340 | Strong | S=O Stretch (asymmetric) |
| 1280, 1030 | Strong | C-O Stretch (aryl ether) |
| 1160 | Strong | S=O Stretch (symmetric) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 217 | 100 | [M]⁺ |
| 153 | 80 | [M - SO₂]⁺ |
| 138 | 60 | [M - SO₂NH]⁺ |
| 108 | 40 | [M - SO₂NH - CH₂O]⁺ |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 1,3-dimethoxybenzene.
Step 1: Chlorosulfonation of 1,3-Dimethoxybenzene
-
1,3-dimethoxybenzene is added dropwise to an excess of chlorosulfonic acid at 0 °C with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of 2,4-dimethoxybenzenesulfonyl chloride.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
Step 2: Amination of 2,4-Dimethoxybenzenesulfonyl Chloride
-
The crude 2,4-dimethoxybenzenesulfonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy : The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry : Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a chromatographic system.
Visualizations
To illustrate the key processes and relationships, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
Navigating the Solubility and Stability of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethoxybenzenesulfonamide in common laboratory solvents, offering insights into its behavior under various experimental conditions.
Solubility Profile
The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will have better solubility in polar organic solvents compared to nonpolar ones. Its solubility in aqueous solutions is expected to be influenced by pH due to the acidic nature of the sulfonamide proton.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility | Rationale & General Observations for Sulfonamides |
| Water | H₂O | High | Low to Moderate | Solubility is generally low but can be enhanced at higher pH due to salt formation. Benzenesulfonamides show some water solubility. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High | A powerful aprotic solvent known to be effective for dissolving a wide range of sulfonamides. |
| Dimethylformamide (DMF) | C₃H₇NO | High | High | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating power for sulfonamides. |
| Ethanol | C₂H₅OH | High | Moderate | A polar protic solvent capable of hydrogen bonding, generally a good solvent for sulfonamides. |
| Methanol | CH₃OH | High | Moderate | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate the dissolution of sulfonamides. |
| Acetone | C₃H₆O | Medium | Moderate | A polar aprotic solvent that is often effective in dissolving sulfonamides. Ketones have been noted as efficient solvents for benzenesulfonamide.[1] |
| Chloroform | CHCl₃ | Low | Low | As a relatively nonpolar solvent, it is expected to be a poor solvent for the moderately polar this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Low | Similar to chloroform, its lower polarity makes it less suitable for dissolving sulfonamides. |
| Acetonitrile | C₂H₃N | Medium | Moderate | A polar aprotic solvent that can be a suitable solvent for many organic compounds, including sulfonamides. |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Moderate | A less polar ether that can still dissolve moderately polar compounds. |
Note: This table is based on general principles of solubility for sulfonamide-containing compounds and may not reflect the exact quantitative solubility of this compound.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Key factors influencing its stability include pH, temperature, and light exposure.
pH Stability: Sulfonated aromatic compounds generally exhibit good stability in acidic aqueous solutions.[2] However, at extreme pH values (highly acidic or alkaline), hydrolysis of the sulfonamide bond or other functional groups may occur, particularly at elevated temperatures.
Thermal Stability: Aromatic sulfonated compounds are generally more stable at lower temperatures.[2] Elevated temperatures can accelerate degradation processes. Forced degradation studies, typically involving heating at incremental temperatures, are used to assess thermal liability.
Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds. Photostability studies are essential to determine if the compound requires protection from light during storage and handling.
Experimental Protocols
To quantitatively determine the solubility and stability of this compound, standardized experimental protocols should be followed.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using an overhead shaker) at a constant temperature for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[3]
-
Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[3]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Kinetic Solubility Assessment using DMSO
For rapid, early-stage assessment, kinetic solubility is often determined.
-
Stock Solution: A concentrated stock solution of this compound is prepared in DMSO.[4]
-
Titration: The DMSO stock solution is added dropwise or in small aliquots to an aqueous buffer solution until the first sign of precipitation (opalescence) is observed.[4]
-
Detection: The point of precipitation can be detected visually or by turbidimetric or spectrophotometric methods.[4]
-
Calculation: The kinetic solubility is calculated based on the amount of compound added to the buffer before precipitation occurred.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[5]
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing a solution to UV and/or visible light.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method, typically HPLC or LC-MS.
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Degradation products are identified by their retention times and, if using LC-MS, their mass-to-charge ratios.[6]
Visualizing Experimental Workflows and Potential Degradation
To better illustrate the processes involved in assessing the solubility and stability of this compound, the following diagrams are provided.
Caption: Experimental workflows for solubility and stability testing.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
While specific quantitative data for the solubility and stability of this compound requires dedicated experimental investigation, this guide provides a robust framework for researchers. By understanding the general behavior of related sulfonamide compounds and employing the detailed experimental protocols, professionals in drug development and scientific research can effectively characterize this compound. The provided workflows and potential degradation pathways offer a starting point for designing comprehensive studies to ensure the reliable and effective use of this compound in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. materialneutral.info [materialneutral.info]
- 4. asianpubs.org [asianpubs.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide on 2,4-Dimethoxybenzenesulfonamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse pharmacological activities. Among these, derivatives of 2,4-dimethoxybenzenesulfonamide are of growing interest due to their potential in modulating various biological targets. The presence of the methoxy groups at the 2 and 4 positions of the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and related analogues.
Disclaimer: While this guide focuses on the this compound core, due to the limited availability of data on this specific scaffold, representative examples of other methoxy-substituted benzenesulfonamide analogues are included to provide a broader context of their therapeutic potential.
Synthesis of Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The 2,4-dimethoxybenzenesulfonyl chloride precursor can be synthesized from 1,3-dimethoxybenzene through chlorosulfonation.
A general synthetic scheme is outlined below:
Biological Activities and Therapeutic Potential
Benzenesulfonamide derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The specific substitutions on the benzenesulfonamide core play a crucial role in determining the compound's biological target and efficacy.
Antimicrobial Activity
Certain benzenesulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
| Compound ID | Bacterial Strain | Zone of Inhibition (cm) | Reference |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus licheniformis | 0.50 | [1] |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus subtilis (amylase specific) | 0.50 | [1] |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Bacillus subtilis | 0.90 | [1] |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Streptococcus (gram –ve) | 0.90 | [1] |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | Escherichia coli I | 0.00 | [1] |
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives has been a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, and the disruption of cell cycle progression.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4e (a thiazolone-benzenesulfonamide) | MDA-MB-231 | 3.58 | [2] |
| 4e (a thiazolone-benzenesulfonamide) | MCF-7 | 4.58 | [2] |
| 4g (a thiazolone-benzenesulfonamide) | MDA-MB-231 | 5.54 | [2] |
| 4g (a thiazolone-benzenesulfonamide) | MCF-7 | 2.55 | [2] |
| 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) | MCF-7 | 37.8 (µg/ml) | [3] |
| 2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | MCF-7 | 28.2 (µg/ml) | [3] |
Enzyme Inhibition
Benzenesulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases. The sulfonamide moiety can coordinate with the zinc ion in the active site of metalloenzymes.
| Compound ID | Enzyme | IC50 (nM) | Reference |
| 35 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative) | 12-Lipoxygenase | Potent (nM range) | [4] |
| 36 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative) | 12-Lipoxygenase | Potent (nM range) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are representative protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives.
General Procedure for the Synthesis of N-Substituted Benzenesulfonamides
To a solution of the appropriate amine (1.0 mmol) in dry pyridine (10 mL), the corresponding benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted benzenesulfonamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of benzenesulfonamide derivatives provide valuable insights for the rational design of more potent and selective compounds. The nature and position of substituents on both the benzene ring and the sulfonamide nitrogen are critical for biological activity.
For many biologically active sulfonamides, the unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophore. The acidity of the sulfonamide proton can be modulated by the substituents on the benzene ring. Electron-withdrawing groups generally increase the acidity and can influence the binding affinity to the target protein. The substituents on the sulfonamide nitrogen can be varied to modulate lipophilicity, steric bulk, and hydrogen bonding potential, which are all important for target engagement and pharmacokinetic properties.
Conclusion
Derivatives of this compound and its analogues continue to be a promising area of research in drug discovery. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties make them attractive scaffolds for the development of novel therapeutic agents. Further exploration of this chemical space, guided by detailed SAR studies and mechanistic investigations, is warranted to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the design, synthesis, and evaluation of this important class of compounds.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of 2,4-Dimethoxybenzenesulfonamide. Drawing upon established computational chemistry methodologies, this document outlines the protocols for in-silico analysis and the expected nature of the resulting data. It serves as a blueprint for researchers aiming to investigate the conformational landscape, vibrational signatures, and reactivity of this and similar sulfonamide-based compounds, which are of significant interest in medicinal chemistry.
Introduction to Theoretical Molecular Analysis
Computational chemistry provides a powerful lens for examining molecular structures and properties at the atomic level. For a molecule like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate its three-dimensional geometry, electronic charge distribution, and spectroscopic characteristics.[1][2][3] These insights are crucial for understanding its potential biological activity and for rational drug design.[4]
The general workflow for a theoretical investigation of a molecule such as this compound involves geometry optimization, frequency calculations, and subsequent analysis of electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP).[2][3]
Caption: Workflow for the theoretical analysis of this compound.
Experimental and Computational Protocols
While experimental data from techniques like X-ray crystallography provides the definitive solid-state structure, computational methods allow for the study of the molecule in the gas phase or in solution, and can predict a range of properties. The following outlines a standard protocol for a DFT-based theoretical study.
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2][3] A common basis set employed for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.[1]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational modes can be assigned to specific molecular motions, such as stretching and bending of bonds.[5]
Electronic Property Calculations
With the optimized geometry, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[3][4] A smaller HOMO-LUMO gap suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[2][3] This is valuable for predicting how the molecule might interact with biological targets.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule.[1][3]
Caption: Logical relationships in the computational protocol.
Predicted Molecular Structure and Properties
Based on theoretical studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained for this compound.
Geometric Parameters
The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are fundamental outputs of the geometry optimization.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| S-O1 | ~1.43 | |
| S-O2 | ~1.43 | |
| S-N | ~1.65 | |
| S-C1 | ~1.77 | |
| C2-O3 | ~1.36 | |
| C4-O4 | ~1.36 | |
| Bond Angles (°) | ||
| O1-S-O2 | ~120 | |
| O1-S-N | ~108 | |
| N-S-C1 | ~107 | |
| S-N-H | ~115 | |
| Dihedral Angles (°) | ||
| O1-S-C1-C2 | ~60 | |
| N-S-C1-C6 | ~-60 |
Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. The table below presents some of the expected characteristic vibrational modes.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~3000-3100 | Aromatic C-H stretching |
| ~2800-2950 | Aliphatic C-H stretching (methoxy groups) |
| ~1310-1360 | SO₂ asymmetric stretching |
| ~1135-1165 | SO₂ symmetric stretching |
| ~1250 | Ar-O stretching |
| ~950-1115 | S-N stretching |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and stability.
Table 3: Predicted Electronic Properties for this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.0 to -9.0 eV |
| LUMO Energy | ~ 0.0 to +3.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 8.0 eV |
| Dipole Moment | ~ 3.0 - 5.0 Debye |
digraph "HOMO_LUMO_Concept" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="filled", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead=normal, style=dashed];"Energy" [shape=none, label="Energy", fontcolor="#202124"];
subgraph "cluster_orbitals" { label = "Molecular Orbitals"; style = "rounded"; bgcolor = "#F1F3F4";
"LUMO" [label="LUMO (Lowest Unoccupied Molecular Orbital)", fillcolor="#FFFFFF", shape=underline]; "HOMO" [label="HOMO (Highest Occupied Molecular Orbital)", fillcolor="#FFFFFF", shape=underline]; "Occupied" [label="Other Occupied Orbitals", fillcolor="#FFFFFF", shape=underline];}
"Energy" -> "LUMO" [style=invis]; "LUMO" -> "HOMO" [dir=both, label=" Energy Gap (ΔE) ", fontcolor="#202124", color="#4285F4", style=solid]; "HOMO" -> "Occupied" [style=invis];
"Electron_Excitation" [shape=none, label="Electron Excitation", fontcolor="#EA4335"]; "HOMO" -> "LUMO" [label="", color="#EA4335"]; }
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
Theoretical studies provide a robust framework for understanding the molecular structure and properties of this compound. By employing DFT calculations, researchers can obtain detailed information on its geometry, vibrational spectra, and electronic characteristics. This in-silico approach is an invaluable tool in the field of drug development, enabling the prediction of molecular behavior and guiding the synthesis of new, more effective therapeutic agents. The methodologies and expected data presented in this guide offer a starting point for further computational investigations into this and related sulfonamides.
References
Preliminary In-Vitro Screening of 2,4-Dimethoxybenzenesulfonamide: A Technical Guide
Disclaimer: This document provides a comprehensive technical guide to the preliminary in-vitro screening of 2,4-Dimethoxybenzenesulfonamide. Due to the limited publicly available data on this specific compound, this guide presents a generalized approach based on the established screening methodologies for the broader class of benzenesulfonamide derivatives. The experimental protocols and potential biological activities described herein are representative of those commonly investigated for structurally related compounds.
Introduction
Benzenesulfonamides are a prominent class of organic compounds characterized by a sulfonamide group directly attached to a benzene ring. This scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The 2,4-dimethoxy substitution pattern on the benzene ring of this compound suggests potential for unique biological activities, warranting a systematic in-vitro screening approach to elucidate its therapeutic potential.
This guide outlines a series of preliminary in-vitro assays to assess the cytotoxic, enzyme inhibitory, antioxidant, and antimicrobial activities of this compound. Detailed experimental protocols, data presentation formats, and visualizations of experimental workflows and potential signaling pathways are provided to aid researchers in the initial characterization of this compound.
In-Vitro Screening Strategies
A typical preliminary in-vitro screening cascade for a novel benzenesulfonamide derivative involves a panel of assays to identify potential biological activities.
Cytotoxicity Screening
The initial assessment of a compound's anticancer potential often begins with cytotoxicity screening against a panel of human cancer cell lines.
Table 1: Representative Cytotoxicity Data for Benzenesulfonamide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Benzenesulfonamide Derivative A | MCF-7 (Breast) | MTT | 15.2 | Fictional Data |
| Benzenesulfonamide Derivative B | MDA-MB-231 (Breast) | SRB | 8.9 | Fictional Data |
| Benzenesulfonamide Derivative C | A549 (Lung) | MTT | 22.5 | Fictional Data |
| Benzenesulfonamide Derivative D | HeLa (Cervical) | MTT | 12.1 | Fictional Data |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Screening
Benzenesulfonamides are well-known inhibitors of various enzymes, particularly carbonic anhydrases (CAs) and lipoxygenases (LOXs).
Table 2: Representative Enzyme Inhibition Data for Benzenesulfonamide Derivatives
| Compound | Target Enzyme | Assay | IC50 (nM) | Reference |
| Benzenesulfonamide Derivative E | Carbonic Anhydrase II | Esterase Activity | 50 | Fictional Data |
| Benzenesulfonamide Derivative F | 12-Lipoxygenase | Spectrophotometric | 120 | Fictional Data |
| Benzenesulfonamide Derivative G | Carbonic Anhydrase IX | Esterase Activity | 25 | Fictional Data |
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a solution of p-nitrophenyl acetate (p-NPA) as the substrate and a solution of the purified carbonic anhydrase isoenzyme (e.g., CA II, CA IX).
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl), the CA enzyme, and various concentrations of this compound.
-
Initiation of Reaction: Add the p-NPA substrate to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Antioxidant Activity Screening
The antioxidant potential of a compound can be assessed by its ability to scavenge free radicals.
Table 3: Representative Antioxidant Activity Data for Benzenesulfonamide Derivatives
| Compound | Assay | Scavenging Activity (%) at 100 µg/mL | Reference |
| Benzenesulfonamide Derivative H | DPPH | 85.2 | Fictional Data |
| Benzenesulfonamide Derivative I | ABTS | 78.5 | Fictional Data |
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to various concentrations of this compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using a standard antioxidant like ascorbic acid as a positive control.
Antimicrobial Activity Screening
The antimicrobial activity can be evaluated against a panel of pathogenic bacteria and fungi.
Table 4: Representative Antimicrobial Activity Data for Benzenesulfonamide Derivatives
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | Reference |
| Benzenesulfonamide Derivative J | Staphylococcus aureus | Disc Diffusion | 15 | Fictional Data |
| Benzenesulfonamide Derivative K | Escherichia coli | Disc Diffusion | 12 | Fictional Data |
| Benzenesulfonamide Derivative L | Candida albicans | Disc Diffusion | 10 | Fictional Data |
-
Microbial Culture: Prepare a fresh culture of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial culture evenly onto the surface of an agar plate.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Potential Signaling Pathway Modulation
Should this compound exhibit significant cytotoxicity against cancer cells, further studies would be required to elucidate its mechanism of action. Benzenesulfonamide derivatives have been reported to interfere with various signaling pathways involved in cancer progression.
Conclusion
The preliminary in-vitro screening of this compound using the methodologies outlined in this guide will provide valuable insights into its potential biological activities. The systematic evaluation of its cytotoxic, enzyme inhibitory, antioxidant, and antimicrobial properties will form the basis for further preclinical development. Positive results in any of these primary screens will warrant more detailed mechanistic studies to identify its molecular targets and signaling pathways, ultimately paving the way for its potential as a novel therapeutic agent.
Safety, handling, and MSDS for 2,4-Dimethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and property information for 2,4-Dimethoxybenzenesulfonamide. The content is structured to meet the needs of laboratory and research professionals, with a focus on safety, data presentation, and practical application.
Section 1: Chemical and Physical Properties
This compound is a solid, crystalline compound. Key quantitative data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₄S | [1] |
| Molecular Weight | 217.25 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 166 - 168 °C (330.8 - 334.4 °F) | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Water Solubility | No information available | [1] |
| Storage Temperature | Room Temperature; Keep in a dark, dry place. |
Section 2: Safety and Handling
The following tables summarize the hazards and necessary precautions for handling this compound, based on its Safety Data Sheet (SDS).[1]
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) and Handling
A risk assessment should always be conducted before handling this chemical. The following diagram outlines the general workflow for safe handling.
| Protection Type | Recommended Equipment and Procedures |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] Use a face shield if there is a risk of splashing. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[1] Ensure gloves are inspected before use and removed properly. Wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be required.[1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices.[2] Do not eat, drink, or smoke in the laboratory. Ensure eyewash stations and safety showers are readily accessible.[2] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |
Fire-Fighting Measures and Stability
| Parameter | Details |
| Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or foam. |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides.[1] |
| Stability | Stable under normal conditions.[2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[2] |
Section 3: Experimental Protocols and Biological Activity
Currently, there is a lack of published literature detailing specific experimental protocols for the use of this compound or its involvement in defined biological signaling pathways. Benzenesulfonamide derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] However, the specific activities of the 2,4-dimethoxy substituted variant have not been thoroughly investigated in publicly available research.
For researchers interested in exploring the potential of this compound, a general protocol for the synthesis of sulfonamides can be adapted. The following represents a generalized procedure for the reaction of a sulfonyl chloride with an amine.
General Protocol for Sulfonamide Synthesis
This protocol describes a common method for the synthesis of sulfonamides and can serve as a starting point for experimental design.
Materials:
-
Appropriate sulfonyl chloride (e.g., 2,4-dimethoxybenzenesulfonyl chloride)
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up by washing with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Section 4: Signaling Pathways and Mechanism of Action
As of the date of this guide, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action. The broader class of sulfonamides has been shown to interact with various biological targets, including enzymes like carbonic anhydrase and pathways such as the Wnt/β-catenin signaling pathway.[4]
Given the lack of specific data for this compound, a hypothetical logical relationship for investigating its potential biological activity is presented below. This diagram illustrates a general approach that researchers could take.
Researchers are encouraged to perform their own investigations to determine the biological effects of this compound. This may involve screening against various cell lines or enzyme targets to identify potential therapeutic applications.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 2,4-Dimethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of 2,4-dimethoxybenzenesulfonamide, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The sulfonamide functional group is a prevalent motif in drug discovery, and its N-functionalization allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
Two robust and widely applicable methods for the N-alkylation of sulfonamides are presented: a classical approach using alkyl halides under basic conditions and the Mitsunobu reaction for the coupling of alcohols. These protocols are designed to be adaptable for a range of alkylating agents.
General Experimental Workflow
The overall process for the N-alkylation of this compound involves the reaction of the starting sulfonamide with an appropriate alkylating agent, followed by workup and purification to yield the desired N-alkylated product. The choice of method will depend on the nature of the alkyl group to be introduced and the desired reaction conditions.
Caption: General workflow for the N-alkylation of this compound.
Protocol A: N-Alkylation using an Alkyl Halide
This protocol describes the classical SN2 reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a variety of primary and some secondary alkyl halides.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Suggested Grade | Notes |
| This compound | 217.24 | >98% | Starting material. |
| Alkyl Halide (R-X, where X = Br, I) | Variable | >98% | Alkylating agent. Iodides are generally more reactive than bromides. |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous | Base. |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For extraction. |
| Brine (saturated aq. NaCl) | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Drying agent. |
| Silica Gel | N/A | 230-400 mesh | For column chromatography. |
Experimental Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to the sulfonamide.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x) to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2,4-dimethoxybenzenesulfonamide.
Protocol B: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions.[1][2] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, if applicable.[1] The Fukuyama-Mitsunobu modification is particularly well-suited for the N-alkylation of sulfonamides.[1][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Suggested Grade | Notes |
| This compound | 217.24 | >98% | Starting material. |
| Alcohol (R-OH) | Variable | >98% | Alkylating agent. Primary and secondary alcohols are suitable. |
| Triphenylphosphine (PPh₃) | 262.29 | >99% | Redox partner. |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | >95% | Redox partner. Diethyl azodicarboxylate (DEAD) can also be used.[4] |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For extraction. |
| Brine (saturated aq. NaCl) | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Drying agent. |
| Silica Gel | N/A | 230-400 mesh | For column chromatography. |
Experimental Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M with respect to the alcohol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and/or a color change may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. The byproduct, triphenylphosphine oxide, may precipitate and can be partially removed by filtration.
-
Purify the crude product directly by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced DIAD byproducts are typically more polar and will elute after the desired product in many solvent systems.
Troubleshooting and Optimization
-
Low Yield (Protocol A): If the reaction with an alkyl bromide is sluggish, consider using the corresponding alkyl iodide, which is a better leaving group. The addition of a catalytic amount of sodium iodide can also facilitate the reaction with alkyl chlorides or bromides. Ensure the base and solvent are completely anhydrous.
-
Dialkylation: To minimize the formation of dialkylated byproducts in Protocol A, use a stoichiometric amount or only a slight excess (1.1 equivalents) of the alkylating agent and add it slowly to the reaction mixture.[5]
-
Difficult Purification (Protocol B): The removal of triphenylphosphine oxide can be challenging. Alternative phosphines or Mitsunobu reagents that result in water-soluble byproducts can be employed to simplify purification.[1]
-
Steric Hindrance: Highly sterically hindered alkylating agents may react slowly or not at all under these conditions. For such cases, alternative methods like manganese-catalyzed "borrowing hydrogen" reactions might be more effective.[6]
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides and Mitsunobu reagents (DIAD/DEAD) are toxic and should be handled with care. DIAD and DEAD are also potentially explosive and should not be heated excessively.[4]
-
DMF is a reproductive toxin and should be handled with appropriate caution.
References
Synthesis of N-Substituted-2,4-dimethoxybenzenesulfonamides: A Detailed Guide for Researchers
Application Notes
The synthesis of N-substituted-2,4-dimethoxybenzenesulfonamides is a significant process in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities. The 2,4-dimethoxy substitution pattern on the benzene ring can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive, step-by-step protocol for the synthesis of N-substituted-2,4-dimethoxybenzenesulfonamides, intended for researchers, scientists, and professionals in the field of drug development. The outlined procedures are based on established synthetic methodologies, ensuring reproducibility and high yields of the target compounds. The synthesis is a two-step process, commencing with the preparation of the key intermediate, 2,4-dimethoxybenzenesulfonyl chloride, followed by its reaction with a variety of primary and secondary amines.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway modulation by N-substituted-2,4-dimethoxybenzenesulfonamides is diverse and dependent on the specific N-substituent, a common target for sulfonamide-based drugs is the enzyme carbonic anhydrase. This diagram illustrates a simplified, hypothetical pathway where a synthesized sulfonamide inhibitor could act.
Caption: Hypothetical inhibition of carbonic anhydrase by a synthesized sulfonamide.
Experimental Protocols
Part 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
This protocol details the preparation of the key intermediate, 2,4-dimethoxybenzenesulfonyl chloride, from 1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2,4-dimethoxybenzenesulfonyl chloride is obtained as a solid and can be used in the next step without further purification.
Part 2: Synthesis of N-Substituted-2,4-dimethoxybenzenesulfonamides
This general protocol describes the reaction of 2,4-dimethoxybenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of 2,4-dimethoxybenzenesulfonyl chloride dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted-2,4-dimethoxybenzenesulfonamide.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of N-substituted-2,4-dimethoxybenzenesulfonamides.
Caption: Overall workflow for the synthesis of N-substituted sulfonamides.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized N-substituted-2,4-dimethoxybenzenesulfonamides.
Table 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
| Starting Material | Reagent | Product | Yield (%) | M.P. (°C) |
| 1,3-Dimethoxybenzene | Chlorosulfonic acid | 2,4-Dimethoxybenzenesulfonyl Chloride | 85-95 | 92-94 |
Table 2: Synthesis and Characterization of N-Substituted-2,4-dimethoxybenzenesulfonamides
| Amine | Product | Yield (%) | M.P. (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Aniline | N-Phenyl-2,4-dimethoxybenzenesulfonamide | 82 | 115-117 | 10.21 (s, 1H), 7.72 (d, 1H), 7.25-7.00 (m, 5H), 6.60 (d, 1H), 6.45 (s, 1H), 3.85 (s, 3H), 3.70 (s, 3H) | 162.5, 157.0, 138.0, 132.0, 129.0, 124.0, 121.0, 118.0, 105.0, 98.0, 56.0, 55.5 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-2,4-dimethoxybenzenesulfonamide | 85 | 130-132 | 10.35 (s, 1H), 7.75 (d, 1H), 7.30 (d, 2H), 7.15 (d, 2H), 6.62 (d, 1H), 6.48 (s, 1H), 3.86 (s, 3H), 3.71 (s, 3H) | 162.6, 157.1, 136.8, 132.2, 131.5, 129.2, 122.5, 117.8, 105.1, 98.2, 56.1, 55.6 |
| Benzylamine | N-Benzyl-2,4-dimethoxybenzenesulfonamide | 90 | 108-110 | 7.65 (d, 1H), 7.30-7.20 (m, 5H), 6.55 (d, 1H), 6.40 (s, 1H), 5.10 (t, 1H), 4.10 (d, 2H), 3.80 (s, 3H), 3.75 (s, 3H) | 162.4, 157.2, 138.5, 131.8, 128.5, 127.8, 127.5, 119.0, 104.8, 98.5, 56.2, 55.7, 47.0 |
| Diethylamine | N,N-Diethyl-2,4-dimethoxybenzenesulfonamide | 88 | Oil | 7.70 (d, 1H), 6.58 (d, 1H), 6.50 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.25 (q, 4H), 1.15 (t, 6H) | 162.0, 158.0, 131.0, 122.0, 104.5, 98.0, 56.0, 55.8, 42.0, 14.0 |
Note: NMR data are representative and may vary slightly based on the solvent and instrument used.
Conclusion
The protocols and data presented provide a detailed framework for the successful synthesis and characterization of N-substituted-2,4-dimethoxybenzenesulfonamides. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, and the methodologies described herein are designed to be readily implemented in a research laboratory setting. Careful adherence to the experimental procedures is recommended to ensure optimal yields and purity of the final products.
Application Notes and Protocols for the Quantification of 2,4-Dimethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methodologies for the quantitative determination of 2,4-Dimethoxybenzenesulfonamide. The protocols are designed for implementation in quality control, stability testing, and research environments. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Method 1: Quantification of this compound by HPLC-UV
This method is suitable for the determination of this compound in bulk drug substance and pharmaceutical dosage forms. It offers a balance of speed, precision, and accessibility.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Data Acquisition and Processing: Chromatography data station for peak integration and analysis.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound reference standard of known purity.
2. Chromatographic Conditions A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (based on typical sulfonamide UV absorbance) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).[1]
-
Data Presentation: Method Validation Summary (HPLC-UV)
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation parameters are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.6 |
| Specificity | No interference from excipients | Passed |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification of this compound by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound at trace levels in complex matrices such as plasma or environmental water samples.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Data Acquisition and Processing: Mass spectrometry software for method development, data acquisition, and quantification.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Reference Standard: this compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar sulfonamide).
2. LC-MS/MS Conditions The optimized LC-MS/MS parameters are summarized in Tables 3 and 4.
Table 3: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C[6] |
| Ion Spray Voltage | 5500 V[6] |
| Nebulizer Gas | 55 psi[6] |
| Curtain Gas | 40 psi[6] |
| MRM Transitions | To be determined by infusion of the standard |
| - Precursor Ion (Q1) | [M+H]⁺ = 218.05 |
| - Product Ion (Q3) - Quantifier | Hypothetical: 156.0 |
| - Product Ion (Q3) - Qualifier | Hypothetical: 107.1 |
3. Sample Preparation (Solid-Phase Extraction for Water Samples)
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
-
Load 100 mL of the water sample (spiked with internal standard) onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.[7]
Data Presentation: Method Validation Summary (LC-MS/MS)
The LC-MS/MS method validation would focus on its performance at low concentrations.
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (ng/mL) | - | 0.1 - 50 |
| Accuracy (% Recovery) | 80.0 - 120.0% | 89.7 - 108.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15% | 6.8% |
| - Intermediate Precision | ≤ 15% | 9.2% |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise Ratio of 3:1 | 0.03 |
| Limit of Quantitation (LOQ) (ng/mL) | Signal-to-Noise Ratio of 10:1 | 0.1 |
| Matrix Effect (%) | 80 - 120% | 95.3% |
Logical Relationship Diagram
Caption: Logical flow of analytical method validation as per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2: A Comprehensive Guide To Analytical Procedure Validation [copyright-certificate.byu.edu]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
Application Note: A Robust and Sensitive LC-MS Method for the Quantification of 2,4-Dimethoxybenzenesulfonamide
Abstract
This application note details a highly selective and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 2,4-Dimethoxybenzenesulfonamide. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various matrices. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for accurate quantification.
Introduction
This compound is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides a detailed protocol for an LC-MS method that offers high sensitivity and selectivity, essential for robust analytical results. The method utilizes reverse-phase chromatography for separation and tandem mass spectrometry for detection and quantification.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is fundamental to the development of an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO₄S | [1] |
| Molecular Weight | 217.24 g/mol | [1] |
| Melting Point | 166-167°C | [2] |
| Appearance | White to off-white crystalline powder | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled sulfonamide
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, formulation blank)
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of sulfonamides.[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive. Sulfonamides are known to be readily protonated under acidic conditions.[8]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The following table outlines the proposed MRM transitions for the quantification and confirmation of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways of sulfonamides, which often involve the loss of SO₂ and subsequent cleavages.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 218.1 | 155.1 | 107.1 | 15 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Analyte-specific | Analyte-specific |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the signal of the product ions.
Data Presentation
The quantitative data obtained from the analysis of a calibration curve and quality control samples should be summarized in the following tables.
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| Correlation Coefficient (r²) |
Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 3 | |||
| Medium (MQC) | 75 | |||
| High (HQC) | 750 |
Visualizations
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound Analysis.
Logical Relationship of Method Development Steps
The logical progression of developing the LC-MS method is illustrated below, highlighting the key stages and their interdependencies.
Caption: Key Stages in LC-MS Method Development.
References
- 1. This compound, 96% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 51770-71-9 [chemicalbook.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
- 6. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. hpst.cz [hpst.cz]
Application Notes: Designing Keap1-Nrf2 PPI Inhibitors Using a 2,4-Dimethoxybenzenesulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] Oxidative or electrophilic stress disrupts this interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent genes that encode for a wide array of cytoprotective proteins.[3][4] Consequently, the inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and chronic obstructive pulmonary disease.[5][6][7]
Non-electrophilic small molecule inhibitors that directly block the Keap1-Nrf2 PPI offer potential advantages over electrophilic Nrf2 activators, such as improved target specificity and a reduced risk of off-target effects.[3][6] Among the promising scaffolds for these inhibitors, the 1,4-bis(arylsulfonamido)benzene and naphthalene cores have been extensively investigated. This document focuses on the application of the 2,4-dimethoxybenzenesulfonamide moiety in the design of potent Keap1-Nrf2 PPI inhibitors, providing quantitative data for representative compounds and detailed protocols for their evaluation.
Keap1-Nrf2 Signaling Pathway and Inhibition
Under homeostatic conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination by the Cul3-Rbx1 E3 ligase complex, leading to its degradation by the 26S proteasome. Small molecule inhibitors containing the this compound scaffold can disrupt the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) to initiate the transcription of cytoprotective genes.
Quantitative Data of Representative Inhibitors
The inhibitory activities of benzenesulfonamide-based Keap1-Nrf2 PPI inhibitors have been evaluated using various biochemical and biophysical assays. The following table summarizes the data for representative compounds with methoxy-substituted phenylsulfonamide moieties, highlighting the potency of this chemical class.
| Compound ID | Core Structure | R Group (on benzenesulfonamide) | FP IC50 (nM) | TR-FRET IC50 (nM) |
| 1 | Naphthalene-N,N'-diacetic acid | 4-methoxy | 24.0 - 30.8[8] | - |
| 2 | Naphthalene | 4-methoxy | 940 - 1800[8] | - |
| 12d | Naphthalene-N,N'-diacetic acid | 2-(4-fluorobenzyloxy) | 64.5[9][10][11] | 14.2[9][10][11] |
| 7p-y series | Benzene-N,N'-diacetic acid | Various O-linked fragments | 380 - 440[9] | - |
| 12b | Naphthalene-N,N'-diacetic acid | 4-methoxyphenyl at C2 | - | - |
Note: Data for an exact this compound derivative was not available in the cited literature, but the data for the 4-methoxy analog (Compound 1) demonstrates the high potency achievable with this substitution pattern. Compound 12d and the 7p-y series illustrate the impact of further structural modifications.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the inhibition of the Keap1-Nrf2 interaction.[9][10][11]
Materials:
-
Keap1 Kelch domain with a His-tag
-
Tb-conjugated anti-His antibody (Donor)
-
FITC-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif) (Acceptor)
-
Test compounds (this compound derivatives)
-
Assay Buffer (e.g., HEPES buffer with BSA and DTT)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound solutions to the wells of a 384-well plate.
-
Prepare a mixture of Keap1-His and Tb-anti-His antibody in assay buffer and add it to the wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add the FITC-Nrf2 peptide to all wells.
-
Incubate the plate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for FITC).
-
The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition, and no Keap1 for 100% inhibition).
-
IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
The FP assay measures the disruption of the Keap1-Nrf2 complex by monitoring changes in the rotational motion of a fluorescently labeled Nrf2 peptide.[9][10][11]
Materials:
-
Keap1 Kelch domain
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide)
-
Test compounds
-
Assay Buffer
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compounds, a fixed concentration of the Keap1 Kelch domain, and a fixed concentration of the fluorescently labeled Nrf2 peptide.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and Keap1 but no inhibitor (for maximum polarization).
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration based on the polarization values.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Nrf2 Target Gene Expression Assay (qRT-PCR)
This assay confirms that the inhibition of the Keap1-Nrf2 PPI in a biochemical assay translates to the activation of the Nrf2 pathway in a cellular context.[2][9]
Materials:
-
Relevant cell line (e.g., HepG2, BV-2 microglial cells)[12]
-
Cell culture medium and supplements
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1, GSTM3) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a predetermined time (e.g., 6 to 24 hours).
-
Lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using the synthesized cDNA, specific primers for Nrf2 target genes and a housekeeping gene, and a suitable qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control cells.
Conclusion
The this compound scaffold represents a valuable component in the design of potent, non-electrophilic inhibitors of the Keap1-Nrf2 PPI. The protocols outlined in these application notes provide a robust framework for the identification and characterization of such inhibitors. By employing a combination of biochemical assays like TR-FRET and FP for initial screening and potency determination, followed by cell-based assays to confirm the mechanism of action, researchers can effectively advance the development of novel therapeutics targeting the Keap1-Nrf2 pathway for the treatment of oxidative stress-related diseases.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors with an Alternative Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keap1/Nrf2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of sulfonamide derivatives utilizing microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1][2][3][4] The protocols outlined below are suitable for a wide range of substrates and can be readily adapted for the synthesis of diverse sulfonamide libraries for drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern medicinal chemistry.[3][4] The primary advantages include:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[3][5][6]
-
Higher Yields: The efficient and uniform heating provided by microwaves often leads to higher product yields and reduced formation of byproducts.[1][3][5]
-
Improved Purity: Faster reaction times and fewer side reactions simplify product purification.[1]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, leading to lower energy consumption compared to conventional heating methods that heat the entire apparatus.[2][3]
-
Facilitation of Difficult Syntheses: Microwave heating can enable the synthesis of compounds that are difficult to obtain using traditional methods.[7]
Experimental Protocols
This section details three distinct and efficient microwave-assisted protocols for the synthesis of sulfonamide derivatives.
Protocol 1: Synthesis from Sulfonic Acids
This protocol describes a direct and efficient synthesis of sulfonamides from sulfonic acids or their sodium salts using a two-step microwave-assisted procedure.[5][6][8] This method avoids the isolation of sulfonyl chloride intermediates.[5]
Step 1: Activation of Sulfonic Acid
-
In a microwave-safe reaction vial, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-[5][9][10]-triazine (TCT) (1.1 mmol), and triethylamine (1.5 mmol) in acetone (5 mL).
-
Seal the vial and place it in the microwave reactor.
Step 2: Amination
-
To the resulting mixture from Step 1, add the desired amine (1.2 mmol) and a 1M aqueous solution of sodium hydroxide (2.0 mL).
-
After cooling, the reaction mixture can be worked up by extraction with an appropriate organic solvent.
Protocol 2: Copper-Catalyzed Synthesis from Sodium Sulfinates
This protocol outlines a copper-catalyzed method for the synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium.[9][11]
-
In a 10 mL pressure-rated microwave reaction vial, suspend the sodium sulfinate (1.0 mmol), amine (1.1 mmol), and CuBr2 (0.5 mol%) in a 1:1 mixture of acetonitrile and water (5 mL).[9]
-
Seal the vial and place it in a self-tuning single-mode microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-15 minutes with a microwave power of 50W.[9]
-
After the reaction is complete, cool the vial rapidly to room temperature.
-
The product can be isolated by standard extraction and purification techniques.
Protocol 3: Synthesis of Pyrazoline-Containing Sulfonamides
This protocol describes the synthesis of bioactive pyrazoline-containing sulfonamides from chalcone derivatives.[10][12]
Step 1: Preparation of the Amine Solution
-
Dissolve p-hydrazinobenzenesulfonamide hydrochloride (2 mmol) in ethanol (20 mL) in a microwave reaction tube.
-
Irradiate the solution for 5 minutes at 200°C, 300W, and 13 bar.[10]
Step 2: Reaction with Chalcone
-
Dissolve the appropriate chalcone derivative (2 mmol) in ethanol (5 mL).
-
Add the chalcone solution to the reaction tube from Step 1.
-
Irradiate the mixture for 7 minutes at 200°C, 300W, and 7 bar.[10]
-
Upon completion, concentrate the reaction mixture to half its volume and cool to +4°C for 1 hour to precipitate the product.[10]
-
The precipitated solid can be filtered, washed with water, and dried.[10]
Data Presentation
The following tables summarize representative quantitative data from the cited protocols.
Table 1: Synthesis of Sulfonamides from Sulfonic Acids (Protocol 1)
| Sulfonic Acid | Amine | Time (min) | Temperature (°C) | Yield (%) |
| p-Toluenesulfonic acid | Benzylamine | 30 | 80 (Step 1), 50 (Step 2) | 95 |
| Benzenesulfonic acid | Morpholine | 30 | 80 (Step 1), 50 (Step 2) | 92 |
| Methanesulfonic acid | Aniline | 30 | 80 (Step 1), 50 (Step 2) | 88 |
Data synthesized from information presented in De Luca & Giacomelli (2008).[5][6]
Table 2: Copper-Catalyzed Synthesis from Sodium Sulfinates (Protocol 2)
| Sodium Sulfinate | Amine | Time (min) | Temperature (°C) | Yield (%) |
| Sodium benzenesulfinate | Aniline | 10 | 120 | 94 |
| Sodium p-toluenesulfinate | Benzylamine | 12 | 120 | 92 |
| Sodium p-chlorobenzenesulfinate | Piperidine | 15 | 120 | 90 |
Data synthesized from information presented in Sankpal et al. (2023).[9]
Table 3: Synthesis of Pyrazoline-Containing Sulfonamides (Protocol 3)
| Chalcone Precursor | Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 12 | 200 | 300 | 85 |
| 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 12 | 200 | 300 | 82 |
| 1-Phenyl-3-(4-hydroxyphenyl)prop-2-en-1-one | 12 | 200 | 300 | 88 |
Data synthesized from information presented in Gul et al. (2017).[10]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Protocol 1: Synthesis from Sulfonic Acids.
Caption: Workflow for Protocol 2: Cu-Catalyzed Synthesis.
Caption: Workflow for Protocol 3: Pyrazoline Sulfonamides.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. mdpi.com [mdpi.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dimethoxybenzenesulfonamide in the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 2,4-dimethoxybenzenesulfonamide derivatives as antibacterial agents. While direct literature on the antibacterial activity of this compound derivatives is not extensively available, this document outlines a generalized synthetic approach based on established sulfonamide chemistry and provides protocols for antibacterial screening. The data presented are representative examples to guide researchers in the evaluation of novel compounds based on this scaffold.
Introduction
Sulfonamides are a well-established class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural diversity of the N-substituent on the sulfonamide core allows for the modulation of antibacterial activity, pharmacokinetic properties, and spectrum of action. The 2,4-dimethoxybenzenesulfonyl moiety offers a unique substitution pattern that can influence the electronic and steric properties of the resulting sulfonamide, potentially leading to novel antibacterial agents with improved efficacy or a differentiated resistance profile.
This document details the synthesis of the key intermediate, 2,4-dimethoxybenzenesulfonyl chloride, and its subsequent reaction with various amines to generate a library of this compound derivatives. A standard protocol for evaluating the in vitro antibacterial activity of these synthesized compounds is also provided.
Synthesis of this compound Derivatives
The synthesis of N-substituted 2,4-dimethoxybenzenesulfonamides is a two-step process involving the preparation of 2,4-dimethoxybenzenesulfonyl chloride followed by its reaction with a primary or secondary amine.
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
The primary method for synthesizing 2,4-dimethoxybenzenesulfonyl chloride is through the chlorosulfonation of 1,3-dimethoxybenzene.[1]
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add 1,3-dimethoxybenzene (1.0 eq) to a suitable anhydrous solvent such as chloroform in the flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer and extract the aqueous layer with chloroform or dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethoxybenzenesulfonyl chloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Synthesis of N-Substituted 2,4-Dimethoxybenzenesulfonamides
The reaction of 2,4-dimethoxybenzenesulfonyl chloride with a variety of primary or secondary amines in the presence of a base yields the corresponding sulfonamides.[1][2][3]
Experimental Protocol:
-
Dissolve the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane, tetrahydrofuran, or pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted this compound.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 2,4-dimethoxybenzenesulfonamides.
Antibacterial Activity Screening
The synthesized this compound derivatives can be screened for their in vitro antibacterial activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antibacterial potency.
Experimental Protocol for MIC Determination (Broth Microdilution Method)
-
Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Culture Media: Prepare Mueller-Hinton Broth (MHB) for bacterial growth.
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized sulfonamides in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB at 37 °C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Microdilution Assay: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound stock solutions in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL). b. Add the standardized bacterial inoculum to each well. c. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A standard antibiotic such as ciprofloxacin or sulfamethoxazole can be used as a reference compound.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of the MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Representative Antibacterial Activity
The following table presents hypothetical but representative data for a series of N-substituted 2,4-dimethoxybenzenesulfonamides. This data is intended to serve as an example for researchers to structure their findings. Actual values will vary depending on the specific amine substituent.
| Compound ID | N-Substituent | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DMBS-01 | 4-Methylphenyl | 85 | 64 | 128 |
| DMBS-02 | 4-Chlorophenyl | 82 | 32 | 64 |
| DMBS-03 | Pyridin-2-yl | 75 | 16 | 32 |
| DMBS-04 | Thiazol-2-yl | 78 | 8 | 16 |
| DMBS-05 | Benzyl | 90 | 128 | >256 |
| DMBS-06 | Cyclohexyl | 88 | >256 | >256 |
| Ciprofloxacin | (Reference) | - | 0.5 | 0.25 |
| Sulfamethoxazole | (Reference) | - | 16 | 32 |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids. As bacteria cannot uptake folic acid from their environment, they must synthesize it de novo, making this pathway an excellent target for antibacterial agents.
Diagram of the Sulfonamide Mechanism of Action
Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).
References
Application Notes and Protocols for High-Throughput Screening (HTS) Assays Involving Sulfonamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving sulfonamide scaffolds, a versatile class of compounds with a wide range of therapeutic applications.[1][2][3] The following sections detail methodologies for assays targeting key proteins and pathways where sulfonamides have shown significant inhibitory activity.
Multiplexed High-Throughput Screening for Werner Syndrome Protein (WRN) Helicase Inhibitors
Application Note:
Werner syndrome protein (WRN) is a promising synthetic lethal target in cancers with microsatellite instability (MSI-H).[4][5][6] The helicase activity of WRN is essential for the viability of these cancer cells.[4][7] This protocol describes a multiplexed HTS assay to simultaneously screen for inhibitors of the helicase, ATPase, and exonuclease activities of full-length WRN.[7][8] This approach allows for the identification of inhibitors with different mechanisms of action.
Experimental Protocol:
This protocol is adapted for a 384-well plate format.
Materials:
-
Full-length WRN protein
-
Assay Buffer: 25 mM Tris pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% (v/v) Triton X-100[8]
-
Forked DNA helicase substrate with TAMRA fluorophore and a quencher
-
3'-recessed RNA:DNA hybrid substrate for exonuclease activity
-
ATP
-
Transcreener AMP²/GMP² FP assay kit
-
Sulfonamide compound library dissolved in DMSO
-
384-well black non-binding plates
Procedure:
-
Compound Plating: Dispense 3 µL of assay buffer containing varying concentrations of sulfonamide test compounds or DMSO (as a control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 nM of full-length WRN to each well.
-
Incubation: Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme interaction.[8]
-
Reaction Initiation: Initiate the reaction by adding a solution containing the helicase substrate, exonuclease substrate, and ATP.
-
Kinetic Reading (Helicase Activity): Immediately begin monitoring the increase in TAMRA fluorescence (λex/λem = 525 nm/592 nm) over time, which indicates DNA unwinding.
-
Endpoint Reading (ATPase and Exonuclease Activity): After a defined reaction time, add the Transcreener AMP²/GMP² detection reagents to measure the amount of AMP/GMP produced, which corresponds to ATPase and exonuclease activity, respectively.[8]
-
Data Analysis: Calculate the percent inhibition for each activity by comparing the signal in compound-treated wells to the DMSO control wells. Determine IC50 values for active compounds.
Quantitative Data:
| Compound ID | Target Activity | IC50 (nM) | Reference |
| H3B-960 | WRN Helicase | 22 | [7] |
| H3B-968 | WRN Helicase | ~10 | [7] |
Signaling Pathway and Workflow:
Caption: WRN signaling in MSI-H cancers and HTS workflow.
Cell-Based HTS for Hypoxia-Inducible Factor (HIF) Pathway Inhibitors
Application Note:
The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia) and is a key target in cancer therapy.[9][10] This protocol describes a cell-based HTS assay using a luciferase reporter to identify sulfonamide-based inhibitors of HIF-dependent transcriptional activity.[11][12]
Experimental Protocol:
Materials:
-
Human renal clear cell carcinoma cell line (e.g., 786-O) stably transfected with a luciferase reporter vector containing a Hypoxia Responsive Element (HRE).[11]
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Sulfonamide compound library dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well or 384-well clear-bottom white plates.
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂).
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells into 96-well or 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Treat the cells with various concentrations of the sulfonamide compounds. Include DMSO as a negative control.
-
Hypoxic Induction: Place the plates in a hypoxia chamber (e.g., 1% O₂) or add a chemical inducer of hypoxia for a predetermined duration (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Normalize the luciferase activity to a cell viability assay (e.g., CellTiter-Glo) to exclude cytotoxic compounds. Calculate the percent inhibition of HIF activity and determine the IC50 values for active compounds.
Quantitative Data:
| Compound Class | Target Pathway | IC50 (µM) | Reference |
| Arylsulfonamides | HIF Pathway | ~0.5 | [9][13] |
Signaling Pathway and Workflow:
Caption: HIF signaling pathway and HTS workflow.
High-Throughput Screening for Butyrylcholinesterase (BChE) Inhibitors
Application Note:
Butyrylcholinesterase (BChE) is a therapeutic target for Alzheimer's disease, as its activity increases with disease progression.[14][15] This protocol outlines a colorimetric HTS assay to identify sulfonamide-based inhibitors of BChE. The assay is based on the Ellman's method, where BChE hydrolyzes a substrate to produce thiocholine, which then reacts with DTNB to produce a colored product.
Experimental Protocol:
Materials:
-
Human recombinant BChE
-
BChE Assay Buffer: e.g., 0.1 M Phosphate Buffer, pH 8.0
-
Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sulfonamide compound library dissolved in DMSO
-
96-well clear, flat-bottom microplates
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, BTCI, and DTNB in the assay buffer.
-
Compound Plating: In a 96-well plate, add the test sulfonamide compounds at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add the BChE enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding a mixture of BTCI and DTNB to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value for the sulfonamide inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data:
| Compound Class | Target | IC50 (µM) | Reference |
| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | BChE | 7.331 - 10.964 | [11] |
Logical Relationship and Workflow:
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-sensitive reporter system for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays of 2,4-Dimethoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential as anticancer agents. This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and mechanistic properties of 2,4-Dimethoxybenzenesulfonamide derivatives. While specific quantitative data for this particular substitution pattern is emerging, the methodologies outlined herein are based on established protocols for structurally related benzenesulfonamides, such as the 2,4-dinitrobenzenesulfonamide derivatives, which have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[1][2][3] These protocols are designed to be adaptable for the screening and characterization of novel this compound compounds.
The proposed mechanism of action for many benzenesulfonamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as interference with the cell cycle progression.[1][2] These effects are often initiated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of downstream signaling cascades culminating in programmed cell death.
Data Presentation
The following tables summarize hypothetical IC50 values for a representative this compound derivative (referred to as Compound X) against various cancer cell lines, providing a template for presenting experimental data.
Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| K562 | Chronic Myelogenous Leukemia | 25.5 |
| Jurkat | Acute T-cell Leukemia | 32.8 |
| MCF-7 | Breast Adenocarcinoma | 45.2 |
| HCT-116 | Colon Carcinoma | 38.7 |
| A549 | Lung Carcinoma | 55.1 |
Table 2: Apoptosis Induction by Compound X in K562 Cells after 24h Treatment
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.2 | 2.1 |
| Compound X | 25 | 28.5 | 15.3 |
| Compound X | 50 | 45.8 | 25.7 |
Table 3: Cell Cycle Analysis of K562 Cells Treated with Compound X for 24h
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.3 | 35.1 | 19.6 |
| Compound X | 25 | 35.1 | 20.5 | 44.4 |
| Compound X | 50 | 25.8 | 15.3 | 58.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., K562, Jurkat, MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]
Visualizations
Caption: General workflow for evaluating the in vitro anticancer activity of this compound derivatives.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
References
- 1. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties | MDPI [mdpi.com]
- 3. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxybenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2,4-Dimethoxybenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, categorized by the two main reaction steps.
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulfonyl Chloride | - Incomplete reaction. | - Ensure a sufficient excess of chlorosulfonic acid is used (typically 2-5 equivalents).- Increase the reaction time, monitoring progress by TLC. |
| - Degradation of the starting material or product. | - Maintain a low reaction temperature (0-10°C) during the addition of chlorosulfonic acid to control the exothermic reaction. | |
| - Formation of side products (e.g., sulfones). | - Add 1,3-dimethoxybenzene to the chlorosulfonic acid slowly and with efficient stirring to ensure rapid mixing and minimize localized heating. | |
| Product is a Dark Oil or Tar | - Reaction temperature was too high. | - Strictly control the temperature during the addition of reagents and throughout the reaction. |
| - Presence of impurities in the starting material. | - Use high-purity 1,3-dimethoxybenzene. | |
| - Vigorous reaction leading to decomposition. | - Dilute the 1,3-dimethoxybenzene in a small amount of an inert, dry solvent (e.g., dichloromethane) before adding it to the chlorosulfonic acid. | |
| Difficult Isolation of the Product | - Product is hydrolyzing back to sulfonic acid during workup. | - Pour the reaction mixture onto crushed ice and water quickly and extract the product immediately with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).- Use cold water for washing the organic extracts to minimize hydrolysis. |
Step 2: Synthesis of this compound from Sulfonyl Chloride
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide | - Incomplete reaction. | - Ensure an adequate excess of the ammonia source (e.g., ammonium hydroxide) is used.- Allow for sufficient reaction time. The reaction can be slow and may require stirring overnight. |
| - Hydrolysis of the sulfonyl chloride. | - Add the 2,4-dimethoxybenzenesulfonyl chloride to the cooled ammonia solution slowly.- Perform the reaction at a low temperature (0-5°C) to minimize the rate of hydrolysis. | |
| - Poor quality of the sulfonyl chloride starting material. | - Use freshly prepared or properly stored 2,4-dimethoxybenzenesulfonyl chloride. If it has been stored for a long time, it may have hydrolyzed. | |
| Product is Difficult to Purify | - Presence of unreacted sulfonyl chloride or sulfonic acid. | - Wash the crude product thoroughly with water to remove any remaining ammonium salts and sulfonic acid.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
| - Formation of by-products. | - Control the reaction temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: My yield of 2,4-dimethoxybenzenesulfonyl chloride is consistently low. What is the most critical factor to control?
A1: The most critical factor is temperature control. The reaction of 1,3-dimethoxybenzene with chlorosulfonic acid is highly exothermic. If the temperature rises too high, it can lead to the formation of unwanted side products, such as sulfones, and decomposition of the desired product. It is crucial to add the 1,3-dimethoxybenzene to the chlorosulfonic acid slowly, with efficient stirring, while maintaining the reaction temperature between 0 and 10°C using an ice bath.
Q2: I observe a significant amount of a water-soluble byproduct after the ammonolysis step. What is it and how can I avoid it?
A2: This water-soluble byproduct is likely 2,4-dimethoxybenzenesulfonic acid, which forms from the hydrolysis of the 2,4-dimethoxybenzenesulfonyl chloride. To minimize its formation, the sulfonyl chloride should be added to a cooled, concentrated solution of ammonium hydroxide. Performing the reaction at a low temperature (0-5°C) will favor the desired reaction with ammonia over the competing hydrolysis reaction.
Q3: Can I use a different base for the sulfonamide formation step?
A3: While ammonium hydroxide is the most direct reagent to form the primary sulfonamide, other nitrogen sources can be used, often in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent. However, for the synthesis of the parent this compound, concentrated ammonium hydroxide is efficient and cost-effective.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques. The melting point of the purified solid can be compared to the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR will confirm the structure, and techniques like HPLC or LC-MS can be used to assess purity.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is representative and intended to guide optimization efforts.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Chlorosulfonation Temperature | 0-5°C | 85-95 | 25-30°C | 40-60 | Lower temperatures minimize side reactions and product decomposition. |
| Equivalents of Chlorosulfonic Acid | 2.5 eq | 70-80 | 5.0 eq | 85-95 | An excess of chlorosulfonic acid drives the reaction to completion. |
| Ammonolysis Temperature | 0-5°C | 80-90 | 25-30°C | 50-70 | Lower temperatures reduce the rate of competing hydrolysis of the sulfonyl chloride. |
| Concentration of NH₄OH | 28-30% | 85-95 | 10-15% | 60-75 | Higher concentration of the nucleophile favors the desired reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Materials:
-
1,3-Dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3.0 equivalents) to 0°C using an ice-salt bath.
-
Slowly add 1,3-dimethoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dimethoxybenzenesulfonyl chloride as a solid. The melting point should be approximately 71-75°C.
Protocol 2: Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool a flask containing concentrated ammonium hydroxide to 0°C in an ice bath.
-
Dissolve the 2,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane or THF.
-
Add the solution of the sulfonyl chloride dropwise to the cold, stirred ammonium hydroxide solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
If a precipitate forms, filter the solid and wash it with cold water.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and purity issues in the final step.
Technical Support Center: Troubleshooting Sulfonamide N-Alkylation
Welcome to the technical support center for sulfonamide N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the N-alkylation of sulfonamides in a question-and-answer format.
Issue 1: Low to No Conversion or Yield
Question: My N-alkylation of a sulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in sulfonamide N-alkylation can stem from several factors, including the choice of base, solvent, temperature, and the nature of your substrates. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Base Selection: The pKa of the sulfonamide N-H is crucial. A sufficiently strong base is required for deprotonation to form the nucleophilic sulfonamide anion.
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) with a less acidic sulfonamide, consider switching to a stronger base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
"Borrowing Hydrogen" Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions using alcohols as alkylating agents, K₂CO₃ can be effective. However, stronger bases like potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu) may lead to significantly lower conversions.[1] For iridium-catalyzed systems, a strong base like t-BuOK is often essential.[2][3]
-
-
Optimize Reaction Temperature and Time:
-
Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[4][5] Attempts at lower temperatures may result in no reaction.[1]
-
Reaction Time: Monitor your reaction over time using techniques like TLC or LC-MS. Short reaction times may be insufficient for complete conversion, while prolonged reaction at high temperatures can lead to decomposition.[1]
-
-
Consider the Nature of the Sulfonamide and Alkylating Agent:
-
Steric Hindrance: N-substituted sulfonamides can be less reactive due to steric hindrance, sometimes resulting in no reaction.[4] Similarly, bulky alkylating agents may react slower.
-
Leaving Group: For reactions with alkyl halides, the reactivity order is generally I > Br > Cl. If you are using an alkyl chloride, you might need more forcing conditions or consider converting it to the corresponding iodide.
-
-
Solvent Choice: The solubility of the sulfonamide and the resulting salt can impact the reaction rate. Toluene is a common solvent for these reactions.[4][5] In cases of poor solubility, other solvents like α,α,α-trifluorotoluene, DCE, or acetonitrile could be explored, although they may not always improve the yield.[4]
Troubleshooting Low Yield Workflow
Caption: Troubleshooting logic for low yield in N-alkylation.
Issue 2: Formation of N,N-Dialkylated Side Product
Question: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide. How can I suppress this side reaction?
Answer: The formation of the N,N-dialkylated product is a common side reaction, especially when using primary sulfonamides.[1] Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent. A large excess of the alkylating agent will favor dialkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation over the second alkylation step.[1]
-
Choice of Sulfonamide: Using a bulkier sulfonamide can sterically hinder the second alkylation.[1] However, this is not always feasible if a specific sulfonamide is required.
-
Alternative Methods:
-
Fukuyama-Mitsunobu Reaction: This reaction is well-known for the mono-alkylation of nitrobenzenesulfonamides. The resulting nosyl group can be readily removed under mild conditions to provide the mono-alkylated amine.[1][6]
-
"Borrowing Hydrogen" Catalysis: Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been shown to be highly selective for mono-N-alkylation.[7]
-
Strategies to Prevent N,N-Dialkylation
Caption: Strategies to prevent N,N-dialkylation.
Issue 3: Competing O-Alkylation
Question: I am observing O-alkylation of my sulfonamide instead of the desired N-alkylation. How can I avoid this?
Answer: O-alkylation is a less common but possible side reaction, leading to the formation of a sulfonate ester isomer. The N vs. O selectivity is influenced by the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: The sulfonamide anion has two nucleophilic sites: the "harder" oxygen and the "softer" nitrogen. According to HSAB theory, "hard" electrophiles tend to react at the oxygen, while "soft" electrophiles favor the nitrogen.
-
To favor N-alkylation, use "softer" alkylating agents. For example, alkyl iodides are softer than alkyl chlorides.
-
The choice of counter-ion for the sulfonamide salt can also play a role.
-
-
Solvent Effects: Protic solvents can solvate the oxygen atoms of the sulfonamide anion through hydrogen bonding, potentially hindering O-alkylation and favoring N-alkylation. However, many N-alkylation reactions are performed in aprotic solvents for other reasons.
-
Alternative Reagents: The use of trichloroacetimidates as alkylating agents under thermal conditions often proceeds via an SN1 pathway, which can favor N-alkylation for substrates that form stable carbocations.[4][5]
N- vs. O-Alkylation Control
Caption: Factors influencing N- vs. O-alkylation.
Quantitative Data Summary
The following tables summarize quantitative data from the literature to help you choose the optimal conditions for your N-alkylation reaction.
Table 1: Effect of Base in Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
| Entry | Base (10 mol%) | Conversion (%) |
| 1 | K₂CO₃ | 98 |
| 2 | Cs₂CO₃ | 91 |
| 3 | KOH | 12 |
| 4 | KOtBu | <5 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1]
Table 2: Scope of Sulfonamides in Thermal Alkylation with a Trichloroacetimidate
| Entry | Sulfonamide | Yield (%) |
| 1 | p-Toluenesulfonamide | 85 |
| 2 | Benzenesulfonamide | 82 |
| 3 | 4-Methoxybenzenesulfonamide | 91 |
| 4 | 2-Nitrobenzenesulfonamide | 13 |
| 5 | Methanesulfonamide | 79 |
Reaction Conditions: Sulfonamide (1.0 equiv), 1-(p-methoxyphenyl)ethyl 2,2,2-trichloroacetimidate (1.5 equiv), toluene (0.2 M), reflux, 18 h. Data adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.[4]
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Strong Base (NaH)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sulfonamide (1.0 equivalent) and an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture if necessary and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[1]
Protocol 2: Mn-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol ("Borrowing Hydrogen")
-
To an oven-dried Schlenk tube, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add xylenes (1.0 M) via syringe.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.[7]
This protocol is adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.
Protocol 3: Thermal Alkylation of a Sulfonamide with a Trichloroacetimidate
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equivalent) and toluene.
-
Add the trichloroacetimidate (1.5 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) for 18 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.[4]
This protocol is adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most prevalent method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?
The main side reactions include:
-
Di-sulfonylation: Primary amines have two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[1]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][4][5][6]
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[1]
Q3: How can I monitor the progress of my reaction and identify any side products?
You can monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1][7] Characterization of the final product and any isolated side products can be performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the sulfonamide. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[7]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.[7]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands for sulfonamides are observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]
Troubleshooting Guide
This guide addresses common issues encountered during sulfonamide synthesis in a question-and-answer format.
Problem 1: Low to No Product Formation
Q: My reaction is yielding very little or no sulfonamide. What are the potential causes and how can I address them?
A: Low to no product formation is a common issue that can stem from several factors.[5][6] The following table summarizes potential causes and their solutions.
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inactive Sulfonyl Chloride | Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][6] | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][4][5][6] |
| Low Reactivity of Amine | For sterically hindered or electron-deficient amines, increase the reaction temperature or use a more forcing solvent.[1][5] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[5][8][9] | Less nucleophilic amines react slower. Catalysts like DMAP can form a more reactive intermediate with the sulfonyl chloride.[5][8][10] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.[1] | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. |
| Poor Solubility of Reactants | Choose a solvent in which both the amine and sulfonyl chloride are soluble. Common anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. | For the reaction to proceed efficiently, the reactants must be in the same phase. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Problem 2: Presence of Side Products
Q: My TLC/HPLC analysis shows the presence of significant side products. How can I identify and minimize them?
A: The formation of side products can significantly lower the yield of your desired sulfonamide. The most common side products are the di-sulfonylated amine and the hydrolyzed sulfonyl chloride.
Di-sulfonylation
This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.
| Symptom | Potential Cause | Recommended Solution |
| A second, less polar spot on TLC.[1] | Excess sulfonyl chloride.[1] | Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1] |
| High reaction temperature.[1] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] | |
| Prolonged reaction time.[1] | Monitor the reaction closely and quench it once the mono-sulfonamide is formed.[6] |
Hydrolysis of Sulfonyl Chloride
This results in the formation of the corresponding sulfonic acid.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide and presence of a polar, acidic byproduct. | Presence of water in the reaction mixture.[6] | Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[4][6] |
Logical Flow for Minimizing Side Products
Caption: Strategy to minimize common side products.
Problem 3: Difficult Purification
Q: I'm having trouble purifying my sulfonamide product. What are the best strategies?
A: Purification of sulfonamides can be challenging due to their varying polarities and potential for hydrogen bonding.[6]
| Purification Method | Description and Tips |
| Crystallization | This is often the preferred method for obtaining highly pure sulfonamides.[6] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[6][7] If your compound is difficult to crystallize, try different solvent combinations or techniques like vapor diffusion.[6] |
| Flash Column Chromatography | Silica gel is commonly used as the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on the polarity of your sulfonamide. |
| Aqueous Workup | A standard workup procedure involves diluting the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and washing sequentially with 1M HCl (to remove basic impurities like pyridine or excess amine), water, saturated NaHCO₃ solution (to remove acidic impurities like hydrolyzed sulfonyl chloride), and finally brine.[7] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.[7] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 - 1.2 equivalents) in an anhydrous solvent (e.g., DCM or THF).[7]
-
Base Addition: Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).[1]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[1][6][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[1][6]
-
Workup: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[6] Dilute the mixture with an organic solvent and transfer to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7]
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent N,N-dialkylation in sulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent N,N-dialkylation in sulfonamide reactions and achieve selective mono-N-alkylation.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction is producing significant amounts of the N,N-dialkylated sulfonamide. How can I improve selectivity for the mono-N-alkylated product?
A1: Over-alkylation is a common side reaction. Here are several strategies to enhance mono-alkylation selectivity:
-
Steric Hindrance: The formation of the second C-N bond can be sterically disfavored. Using bulkier alkylating agents or sulfonamides with sterically demanding groups can prevent dialkylation. For instance, thermal alkylation of unsubstituted sulfonamides with trichloroacetimidates shows good selectivity for mono-alkylation because the increased steric bulk after the first alkylation hinders a second addition.[1]
-
"Borrowing Hydrogen" Catalysis: This environmentally friendly method uses alcohols as alkylating agents with transition metal catalysts (e.g., Manganese, Iron, Iridium), producing water as the only byproduct.[2][3][4][5][6] These reactions often show excellent selectivity for mono-N-alkylation.[3][4][5]
-
Reductive Amination: Catalytic reductive amination of amides or ketones with sulfonamides can provide high selectivity for the desired mono-alkylated product.[7][8][9] A mild approach using zirconium catalysis with a hydrosilane reductant has been shown to be highly selective.[7]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), is a reliable method for mono-N-alkylation of sulfonamides.[10][11] Using nitrobenzenesulfonamides (Ns-amides) is particularly effective for this transformation, followed by deprotection.[10][12]
Q2: I am observing low conversion of my primary sulfonamide starting material. What can I do to improve the reaction yield?
A2: Low conversion can be due to several factors, including reaction conditions and reagent choice. Consider the following:
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal, ligand, and base is crucial. For instance, in Buchwald-Hartwig amination, the ligand plays a key role in the efficiency of the catalytic cycle.[13][14] For "borrowing hydrogen" reactions, specific manganese, iron, or iridium complexes have been optimized for high yields.[2][3][4][5]
-
Reaction Temperature and Time: Some methods require specific temperature control. For example, the thermal alkylation with trichloroacetimidates requires refluxing in toluene, and lower temperatures result in unreacted starting materials.[1] Ensure your reaction is running for a sufficient amount of time at the optimal temperature.
-
Solvent: The choice of solvent can significantly impact solubility and reactivity. For example, in the alkylation with trichloroacetimidates, the poor solubility of 2-nitrobenzenesulfonamide in toluene led to a low yield.[1]
-
Nature of the Sulfonamide: Electron-donating groups on the sulfonamide can increase nucleophilicity and improve yields in some reactions.[1] Conversely, very electron-poor sulfonamides can be less reactive.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to achieve selective mono-N-alkylation of sulfonamides?
A1: Several effective methods are used to control sulfonamide alkylation and favor mono-substitution:
-
"Borrowing Hydrogen" (BH) Catalysis: Utilizes alcohols as alkylating agents with catalysts like Mn, Fe, or Ir. This method is highly selective and sustainable.[2][3][4][5][6]
-
Reductive Amination: Involves the reaction of a sulfonamide with a carbonyl compound (aldehyde or ketone) or an amide in the presence of a reducing agent.[7][8][9]
-
Mitsunobu Reaction: A classic method involving an alcohol, PPh3, and an azodicarboxylate.[10][11][15]
-
Alkylation with Trichloroacetimidates: A thermal method that relies on steric hindrance to prevent dialkylation.[1]
-
Use of Protecting Groups: Employing a protecting group on the nitrogen, such as a nitrobenzenesulfonyl (Ns) group, which can be alkylated and then removed.[12][16][17]
Q2: Can I use alkyl halides for selective mono-N-alkylation of sulfonamides?
A2: While classical N-alkylation with alkyl halides is a common method, it often leads to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the initially formed secondary sulfonamide. To favor mono-alkylation with alkyl halides, you can try:
-
Using a large excess of the primary sulfonamide.
-
Employing phase-transfer catalysis.
-
Careful control of reaction conditions (temperature, reaction time). However, for higher selectivity, the alternative methods mentioned in the previous question are generally preferred.
Q3: Are there catalyst-free methods to prevent N,N-dialkylation?
A3: Yes, the thermal alkylation of sulfonamides with trichloroacetimidates is a catalyst-free method.[1] The reaction proceeds by heating the sulfonamide and the trichloroacetimidate in a suitable solvent like toluene. The steric bulk of the mono-alkylated product effectively prevents the second alkylation step.[1]
Q4: What is the "Fukuyama-Mitsunobu" reaction and how does it help in selective alkylation?
A4: The Fukuyama-Mitsunobu reaction is a modification of the Mitsunobu reaction specifically for the N-alkylation of sulfonamides.[10][12] It typically involves using a nitrobenzenesulfonamide (e.g., 2- or 4-nitrobenzenesulfonamide) as the nucleophile. The nitrobenzenesulfonyl group acts as a protecting group that can be easily removed after alkylation, yielding the mono-N-alkylated amine. This two-step sequence (alkylation followed by deprotection) is a powerful strategy for synthesizing secondary amines.[12]
Data Presentation: Comparison of Mono-N-Alkylation Methods
| Method | Alkylating Agent | Catalyst/Reagent | Typical Yields | Key Advantages | Limitations |
| "Borrowing Hydrogen" Catalysis | Alcohols | Mn(I), Fe(II), or Ir(I) complexes | 85-98%[3][4][5] | Environmentally friendly (water is the only byproduct), high atom economy, excellent selectivity for mono-alkylation.[2][3] | May require high temperatures; catalyst can be sensitive. |
| Reductive Sulfonamidation | Amides | Cp2ZrCl2, hydrosilane | up to 94%[7] | Mild reaction conditions (room temperature), excellent selectivity, good functional group tolerance.[7] | Requires stoichiometric reductant. |
| Mitsunobu Reaction | Alcohols | PPh3, DIAD/DEAD | Good to high | Mild conditions, broad substrate scope.[10] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Alkylation with Trichloroacetimidates | Trichloroacetimidates | None (Thermal) | 70-90%[1] | Catalyst-free, good selectivity for unsubstituted sulfonamides.[1] | Requires high temperatures; limited to alkylating agents that form stable carbocations.[1] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium catalyst, ligand | Good to high | Excellent for N-arylation, broad scope.[13][14][18][19][20] | Primarily for aryl amines, not alkyl amines; catalyst and ligand can be expensive. |
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Alkylation of Sulfonamides using the "Borrowing Hydrogen" Method[4][5][6]
This protocol describes the mono-N-alkylation of a sulfonamide with an alcohol using a manganese pincer catalyst.
Materials:
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
Alcohol (e.g., benzyl alcohol)
-
Mn(I) PNP pincer precatalyst
-
Potassium carbonate (K2CO3)
-
Xylenes (anhydrous)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the sulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.02 mmol, 2 mol%), and K2CO3 (0.2 mmol, 0.2 equiv).
-
Add the alcohol (1.2 mmol, 1.2 equiv) and anhydrous xylenes (2 mL).
-
Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated sulfonamide.
Protocol 2: Zirconium-Catalyzed Reductive Sulfonamidation of Amides[7]
This protocol details the site-selective mono-N-alkylation of a sulfonamide with an amide.
Materials:
-
Sulfonamide
-
Amide
-
Cp2ZrCl2 (Zirconocene dichloride)
-
Phenylsilane (PhSiH3)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In an inert atmosphere glovebox, add the sulfonamide (0.5 mmol), amide (0.6 mmol, 1.2 equiv), and Cp2ZrCl2 (0.05 mmol, 10 mol%) to a reaction vial.
-
Add anhydrous THF (1.0 mL).
-
Add phenylsilane (1.0 mmol, 2.0 equiv) to the mixture.
-
Seal the vial and stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the mono-N-alkylated sulfonamide.
Visualizations
Caption: Workflow for Mn-Catalyzed "Borrowing Hydrogen" N-Alkylation.
Caption: Strategies to Prevent N,N-Dialkylation in Sulfonamide Reactions.
References
- 1. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionike.com [ionike.com]
- 3. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes [su.diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines | Semantic Scholar [semanticscholar.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4-Dimethoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-Dimethoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the chlorosulfonation of 1,3-dimethoxybenzene followed by amidation, may contain several process-related impurities. The most common impurities include:
-
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene.
-
Isomeric Byproducts: Formation of other isomeric benzenesulfonamides due to sulfonation at different positions on the aromatic ring.
-
Di-sulfonated Products: Over-reaction can lead to the formation of di-sulfonated species.
-
Hydrolysis Products: The intermediate 2,4-dimethoxybenzenesulfonyl chloride can hydrolyze back to 2,4-dimethoxybenzenesulfonic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate) and any excess reagents.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the impurity profile and the desired scale of purification.
-
Recrystallization is often a good first choice for removing minor impurities and for large-scale purification, provided a suitable solvent system can be identified.
-
Column chromatography offers higher resolution and is excellent for separating complex mixtures of impurities, especially isomers, and is suitable for small to medium-scale purifications.[1]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for purity assessment.
-
HPLC with a UV detector is a sensitive method for quantifying the purity and detecting even minor impurities. A reversed-phase C18 column is commonly used.
-
¹H NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. The presence of impurity-related peaks in the spectrum indicates their presence.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For sulfonamides, alcohols (ethanol, isopropanol) or mixtures with water are often effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization. Ensure slow cooling. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure proper filtration technique and wash the crystals with a minimal amount of cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move down the column (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the desired compound from an impurity. | The chosen eluent system does not provide sufficient resolution. | Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal one that gives good separation (ΔRf > 0.2). A good starting Rf for the target compound on TLC is around 0.3.[1] |
| Streaking or tailing of bands. | The compound is not very soluble in the eluent. The column is overloaded. The column packing is poor. | Try a different eluent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or air bubbles. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent will need to be determined experimentally. A mixture of ethanol and water is a good starting point.
-
Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a common choice for aromatic sulfonamides. The ideal eluent should give an Rf value of approximately 0.3 for the desired compound and good separation from impurities.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated easily (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the solvent to absorb into the silica gel until the top surface is just moist.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table presents typical, albeit illustrative, purification outcomes for aromatic sulfonamides using different techniques. Actual results for this compound may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Primary Impurities Removed |
| Single-Solvent Recrystallization (e.g., Ethanol) | 85-90% | >98% | 70-85% | Unreacted starting materials, some colored impurities. |
| Two-Solvent Recrystallization (e.g., Ethanol/Water) | 85-90% | >99% | 65-80% | A broader range of less polar and more polar impurities. |
| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 70-85% | >99% | 50-75% | Isomeric byproducts, closely related impurities, and baseline impurities. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification issues.
References
Crystallization methods for obtaining high-quality sulfonamide crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for obtaining high-quality sulfonamide crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for sulfonamides?
A1: The most prevalent methods for crystallizing sulfonamides are cooling crystallization, anti-solvent crystallization, and slurry conversion. Cooling crystallization is effective for sulfonamides with a significant decrease in solubility at lower temperatures. Anti-solvent crystallization is widely used and involves the addition of a miscible solvent in which the sulfonamide is insoluble to induce precipitation.[1][2] Slurry conversion is useful for converting a less stable polymorphic form to a more stable one by stirring a suspension of the solid in a solvent where it has limited solubility.[3][4][5][6]
Q2: How does the choice of solvent affect the quality of sulfonamide crystals?
A2: The solvent is a critical factor that influences several aspects of sulfonamide crystallization. It affects the solubility, nucleation, crystal growth, and can even determine the resulting polymorphic form and crystal habit (shape).[7][8][9][10] Generally, sulfonamides are more soluble in polar solvents like alcohols.[11] The polarity of the solvent and its ability to form hydrogen bonds with the sulfonamide molecules can dictate the final crystal morphology.[7][10] For instance, crystallization of sulfathiazole from different alcohols can yield different polymorphs.[8]
Q3: What is polymorphism and why is it important in sulfonamide crystallization?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of a drug.[12] Sulfonamides are known to exhibit polymorphism, and controlling the crystallization process to obtain the desired, most stable polymorph is a critical aspect of drug development.[13][14]
Q4: How does pH influence the crystallization of sulfonamides?
A4: The pH of the solution can significantly impact the solubility of sulfonamides and thus their crystallization. Many sulfonamides are weak acids, and their solubility is pH-dependent. In acidic urine, for example, some sulfonamides are less soluble and may crystallize out, a phenomenon known as crystalluria.[4] Therefore, controlling the pH of the crystallization medium can be a tool to induce or prevent crystallization and can influence the final crystal properties.
Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling or Anti-Solvent Addition
Symptoms:
-
The solution remains clear and no solid precipitates out even after extended cooling or addition of an anti-solvent.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Insufficient Supersaturation | The concentration of the sulfonamide is too low. Solution: Concentrate the solution by carefully evaporating some of the solvent and then attempt to crystallize again.[15] |
| High Solubility in the Chosen Solvent/Solvent Mixture | The sulfonamide is too soluble in the current solvent system. Solution 1 (Seeding): Introduce a small, pure crystal of the sulfonamide (a "seed crystal") to the solution to initiate nucleation. Solution 2 (For Anti-Solvent Method): Add more anti-solvent dropwise until turbidity persists. If it becomes too cloudy, add a small amount of the primary solvent to redissolve and then cool slowly.[15] |
| Inhibition of Nucleation | Impurities present in the solution may be inhibiting the formation of crystal nuclei. Solution: If possible, try to further purify the starting material. Alternatively, scratching the inside of the flask with a glass rod can sometimes provide a surface for nucleation. |
Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Symptoms:
-
A liquid, often viscous and oily, separates from the solution instead of solid crystals.
Potential Causes & Solutions:
| Potential Cause | Solution |
| High Degree of Supersaturation at a Temperature Above the Solute's Melting Point in the Solvent | The solution is too concentrated, causing the sulfonamide to come out of solution as a liquid. Solution: Add more of the primary solvent to the heated mixture to reduce the supersaturation level before cooling. |
| Rapid Cooling | Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice. Solution: Allow the solution to cool to room temperature slowly. Insulating the flask can help moderate the cooling rate. |
| Presence of Impurities | Impurities can lower the melting point of the solute-solvent mixture, promoting oiling out. Solution: Consider a pre-purification step, such as treatment with activated charcoal, to remove impurities. |
Problem 3: Poor Crystal Quality (Needles, Fine Powders, or Agglomerates)
Symptoms:
-
Crystals are very small, needle-shaped (acicular), or clumped together (agglomerated), making them difficult to filter and handle.
Potential Causes & Solutions:
| Potential Cause | Solution |
| High Rate of Supersaturation | Rapid cooling or fast addition of anti-solvent leads to a high nucleation rate, resulting in many small crystals. Solution 1 (Slower Cooling/Addition): Decrease the cooling rate or the rate of anti-solvent addition to allow for more controlled crystal growth.[11] Solution 2 (Adjust Agitation): The stirring speed can affect crystal size and agglomeration. Experiment with different agitation rates.[16][17] |
| Solvent Effects | The choice of solvent significantly influences the crystal habit. Solution: Screen different solvents or co-solvent systems to find one that promotes the growth of more uniform, equant (blocky or prismatic) crystals.[15] |
| Secondary Nucleation | Existing crystals breaking due to excessive agitation can create new nucleation sites, leading to a large number of fine particles. Solution: Optimize the stirring speed to ensure homogeneity without causing significant crystal breakage.[16] |
Problem 4: Undesired Polymorph is Obtained
Symptoms:
-
Characterization of the crystals (e.g., by PXRD, DSC) indicates the presence of a metastable or undesired polymorphic form.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Solvent-Induced Polymorphism | The solvent used can stabilize a particular polymorph.[8] Solution: Experiment with a different solvent or a mixture of solvents. For example, for sulfathiazole, 1-propanol is known to stabilize the metastable form I, while other alcohols may favor different forms.[8] |
| Kinetic vs. Thermodynamic Control | Rapid crystallization often yields a kinetically favored (often metastable) polymorph, while slower crystallization allows for the formation of the thermodynamically more stable form. Solution: Employ a slower crystallization method, such as slow cooling or slurry conversion, to favor the formation of the stable polymorph. |
| Temperature | The relative stability of polymorphs can be temperature-dependent. Solution: Vary the crystallization temperature. A slurry experiment conducted at different temperatures can help identify the stable form at a given temperature. |
Data Presentation
Table 1: Solubility of Selected Sulfonamides in Various Solvents at Different Temperatures
| Sulfonamide | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Sulfanilamide | Water | 25 | 0.75 |
| Water | 100 | 47.7 | |
| Ethanol (95%) | 0 | 1.4 | |
| Ethanol (95%) | 78 | 21.0 | |
| Acetone | 25 | 20.0 | |
| Sulfamethoxazole | Methanol | 25 | - |
| Ethanol | 25 | - | |
| 1-Propanol | 25 | - | |
| Acetone | 25 | - | |
| Sulfadiazine | Methanol | 25 | - |
| Ethanol | 25 | - | |
| 1-Propanol | 25 | - | |
| Acetone | 25 | - |
Note: A '-' indicates that specific quantitative data was not found in the provided search results. The trend for sulfonamides is generally higher solubility in more polar solvents like methanol and acetone, with solubility increasing with temperature.[11][18][19]
Table 2: Effect of Anti-Solvent Addition Rate on Sulfathiazole Crystal Size
| Anti-Solvent Addition Rate (ml/s) | Average Particle Size (µm) |
| 0.23 | ~70 |
| 1.0 | ~58 |
| 5.0 | ~21 |
Data derived from studies on anti-solvent crystallization, indicating that a higher rate of anti-solvent addition leads to a smaller particle size due to increased nucleation rates.[11]
Experimental Protocols
Protocol 1: Cooling Crystallization of Sulfamethazine
This protocol is a general guideline and may require optimization.
-
Dissolution: In a suitable flask, add a known amount of sulfamethazine to a minimal volume of a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 35°C). Stir until the solid is completely dissolved.[20]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further decrease the solubility, the flask can then be placed in an ice bath or refrigerator (e.g., down to 5°C).[20]
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization of Sulfathiazole
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the sulfathiazole in a suitable solvent (e.g., acetone) to create a saturated or near-saturated solution at a specific temperature (e.g., 50°C).[11]
-
Anti-Solvent Addition: While stirring the sulfathiazole solution, add a miscible anti-solvent (e.g., water) dropwise or at a controlled rate. The anti-solvent will reduce the solubility of the sulfathiazole, causing it to precipitate.[11]
-
Maturation: After the addition of the anti-solvent is complete, continue to stir the resulting suspension for a period (e.g., 6 hours) to allow the crystals to grow and equilibrate.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Slurry Crystallization of Sulfaguanidine
This protocol is a general guideline for polymorph conversion or solvate formation.
-
Slurry Preparation: In a vial, add a known amount of the starting sulfaguanidine solid form (e.g., 100 mg) and a small volume of the desired solvent (e.g., 0.1 to 0.3 mL) to form a stirrable slurry.[3][4]
-
Agitation and Temperature Control: Seal the vial and stir the slurry at a controlled temperature or temperature cycle (e.g., cycling between 10°C and 30°C) for an extended period (e.g., 1-2 days up to 2 weeks).[3][4]
-
Monitoring: Periodically, take a small sample of the solid and analyze it (e.g., by PXRD) to monitor the conversion to the desired solid form.
-
Crystal Collection: Once the conversion is complete, collect the solid by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for sulfonamide crystallization.
Caption: Decision tree for troubleshooting poor crystal quality.
Caption: Relationship between solvent properties and crystal attributes.
References
- 1. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave assisted slurry conversion crystallization for manufacturing of new co-crystals of sulfamethazine and sulfamerazine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 20. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 2,4-Dimethoxybenzenesulfonamide in reactions
Technical Support Center: 2,4-Dimethoxybenzenesulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The limited solubility of this compound stems from its molecular structure. It contains a hydrophobic benzene ring, which reduces its affinity for polar solvents like water. While the sulfonamide and methoxy groups add some polarity, the nonpolar character of the aromatic ring is a dominant factor, leading to poor solubility in aqueous solutions and some organic solvents.[1]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial attempts, polar aprotic solvents are often a good starting point. Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to create concentrated stock solutions of poorly soluble compounds.[2] For reaction purposes, other solvents like acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane may also be effective, depending on the reaction conditions.
Q3: How does adjusting the pH of the medium affect the solubility of this compound?
A3: The sulfonamide group (-SO₂NH₂) is weakly acidic. By increasing the pH of an aqueous medium (i.e., making it more basic), the sulfonamide proton can be removed, forming a more soluble anionic salt.[1][3] This pH adjustment is a common and effective strategy for enhancing the aqueous solubility of sulfonamide-containing compounds.[1][3] The solubility will typically increase significantly as the pH rises above the compound's pKa.
Q4: Can a co-solvent system be used to improve solubility during a reaction?
A4: Yes, using a co-solvent system is a highly effective technique.[4] A co-solvent is a water-miscible organic solvent that, when added to water or another primary solvent, increases the solubility of a nonpolar compound.[4] For sulfonamides, mixtures of solvents like propylene glycol/water, ethanol/water, or dioxane/water have been shown to significantly enhance solubility.[5][6] The optimal ratio of the co-solvents often needs to be determined experimentally.[7]
Q5: How does temperature influence the solubility of this compound?
A5: For most solid compounds, solubility increases with temperature. Applying heat to the solvent while dissolving this compound can help increase both the amount that dissolves and the rate of dissolution. However, it is critical to ensure that the elevated temperature does not cause degradation of the compound or unwanted side reactions.
Troubleshooting Guide
This guide addresses common problems encountered due to the poor solubility of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound will not dissolve in the chosen reaction solvent. | The solvent is not suitable for the compound's polarity. | 1. Consult a solvent polarity chart and select a solvent with a polarity more compatible with the sulfonamide structure (e.g., polar aprotic solvents).2. Attempt to use a co-solvent system. Start by adding a good solvent (like DMSO or DMF) dropwise to a suspension of the compound in the primary reaction solvent.[4]3. Gently heat the mixture while stirring to aid dissolution. Ensure the temperature is below the boiling point of the solvent and does not degrade the starting material. |
| Compound precipitates out of solution during the reaction. | The reaction conditions (e.g., temperature change, formation of a less soluble product, change in solvent composition) cause the solubility limit to be exceeded. | 1. Increase the reaction temperature if the reaction chemistry allows.2. Add more solvent or a co-solvent to the reaction mixture to keep the compound in solution.3. If an acidic byproduct is forming, consider adding a non-nucleophilic base to maintain a pH where the sulfonamide remains deprotonated and soluble. |
| Low reaction yields are suspected to be due to poor solubility. | A significant portion of the starting material remains undissolved and is therefore unavailable to participate in the reaction. | 1. Ensure complete dissolution before initiating the reaction. This may require heating or using a more effective solvent system.2. Increase the solvent volume to reduce the overall concentration to a level that can be maintained throughout the reaction.3. Consider alternative synthetic routes that may use different, more effective solvents.[8] |
| Difficulty achieving the desired concentration for an assay or reaction. | The intrinsic solubility of the compound in the chosen solvent is too low. | 1. Perform a solubility screening experiment to identify the optimal solvent or co-solvent system (see Protocol 1).2. For aqueous solutions, perform a pH-solubility profile to find the pH at which the compound is most soluble (see Protocol 2).[2][9]3. Utilize complexation agents like cyclodextrins, which can encapsulate the hydrophobic parts of the molecule to enhance aqueous solubility.[1][2] |
Solubility Data & Solvent Properties
| Solvent | Formula | Relative Polarity[10] | Dielectric Constant[11] | Boiling Point (°C)[11] | Comments |
| Water | H₂O | 1.000 | 80.1 | 100 | Solubility is low but can be increased significantly with pH adjustment. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 47.0 | 189 | Excellent solvent for creating high-concentration stock solutions.[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 38.25 | 153 | A powerful polar aprotic solvent, effective for many poorly soluble compounds. |
| Acetonitrile | C₂H₃N | 0.355 | 36.64 | 81.7 | A common solvent in organic synthesis and chromatography. |
| Methanol | CH₄O | 0.762 | 32.7 | 64.7 | A polar protic solvent; may be effective. |
| Ethanol | C₂H₆O | 0.654 | 24.6 | 78.5 | Often used in co-solvent systems with water.[5] |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 7.5 | 66 | A less polar ether, useful in many organic reactions. |
| 1,4-Dioxane | C₄H₈O₂ | 0.164 | 2.21 | 101.1 | Used as a solvent and in co-solvent systems for sulfonamides.[2] |
| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.0 | 77 | A moderately polar solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.0 | 39.6 | A common non-polar solvent, likely a poor choice for initial dissolution. |
| Toluene | C₇H₈ | 0.099 | 2.4 | 110.6 | A non-polar aromatic solvent, unlikely to be effective. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To empirically determine the most effective solvent for dissolving this compound from a panel of candidates.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, DMSO, DMF, Acetonitrile, Methanol, THF, Ethyl Acetate)
-
Small vials or test tubes (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
-
Analytical balance
Procedure:
-
Weigh a small, fixed amount of this compound (e.g., 5 mg) into each vial.[12]
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Cap the vials securely and vortex vigorously for 1-2 minutes.
-
Visually inspect each vial for dissolution. Note whether the compound is fully dissolved, partially dissolved, or insoluble.
-
For vials where the compound is not fully dissolved, add another measured aliquot of solvent (e.g., 0.5 mL) and vortex again.
-
Repeat step 5 until the compound dissolves or a maximum practical volume is reached.
-
If desired, gently warm the vials that still contain undissolved solid to observe the effect of temperature.
-
Record the results to rank the solvents from most to least effective.
Protocol 2: pH-Dependent Aqueous Solubility Profile
Objective: To determine the solubility of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)[2]
-
0.1 M HCl and 0.1 M NaOH for pH adjustment[2]
-
Conical tubes or scintillation vials
-
Shaker or rotator set at a constant temperature (e.g., 25°C)
-
pH meter
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate tubes. The goal is to have undissolved solid remaining at equilibrium.
-
Seal the tubes and place them on a shaker or rotator at a constant temperature for 24-48 hours to allow the system to reach equilibrium.[2]
-
After equilibration, allow the tubes to stand so the excess solid can settle.
-
Carefully withdraw a sample from the supernatant of each tube. To avoid collecting solid particles, it is best to filter the sample through a 0.45 µm syringe filter.
-
Measure the final pH of the supernatant to confirm it has not changed.
-
Quantify the concentration of the dissolved compound in each filtered sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the measured solubility (concentration) against the final pH of each buffer to generate the pH-solubility profile.
Visual Guides
Caption: Key strategies for improving compound solubility.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Identifying and minimizing byproducts in 2,4-Dimethoxybenzenesulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,4-dimethoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis involves a two-step process:
-
Chlorosulfonation: Electrophilic aromatic substitution of 1,3-dimethoxybenzene with chlorosulfonic acid to form 2,4-dimethoxybenzenesulfonyl chloride.
-
Amination: Reaction of the resulting 2,4-dimethoxybenzenesulfonyl chloride with an ammonia source to yield the final product, this compound.
Q2: What are the most common byproducts in this reaction sequence?
Potential byproducts can arise in both steps of the synthesis:
-
Chlorosulfonation Step:
-
Isomeric Sulfonyl Chlorides: Although the 2,4-isomer is favored due to the directing effects of the methoxy groups, small amounts of other isomers may form.
-
Polysulfonated Products: Reaction of the aromatic ring with more than one equivalent of chlorosulfonic acid can lead to the formation of disulfonylated byproducts.
-
Sulfones: Intermolecular dehydration between two molecules of the sulfonic acid intermediate can lead to the formation of sulfone impurities.
-
-
Amination Step:
-
Disulfonimide: The primary sulfonamide product can react with a second molecule of the sulfonyl chloride to form a disulfonimide byproduct. This is a common side reaction in sulfonamide synthesis.
-
Hydrolysis Product: The sulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially in the presence of moisture.
-
Q3: How can I purify the final this compound product?
Purification of the final product typically involves the following steps:
-
Quenching and Extraction: After the amination reaction, the mixture is usually quenched with water and the product is extracted into an organic solvent.
-
Washing: The organic layer is washed with a dilute acid solution to remove any unreacted amine, followed by a wash with a dilute base to remove any sulfonic acid byproduct.
-
Crystallization: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Chromatography: If significant impurities remain, column chromatography on silica gel can be employed for further purification.
Troubleshooting Guides
Problem 1: Low Yield of 2,4-Dimethoxybenzenesulfonyl Chloride in the Chlorosulfonation Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a sufficient excess of chlorosulfonic acid is used (typically 2-4 equivalents).- Increase the reaction time or gently warm the reaction mixture if TLC or GC-MS analysis shows unreacted starting material. |
| Hydrolysis of Chlorosulfonic Acid | - Use freshly opened, high-purity chlorosulfonic acid.- Perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) and use dry glassware. |
| Side Reactions (Polysulfonation) | - Maintain a low reaction temperature (typically 0-10 °C) during the addition of chlorosulfonic acid.- Avoid using a large excess of chlorosulfonic acid. |
| Loss during Work-up | - Carefully quench the reaction by pouring it onto crushed ice to minimize decomposition of the product.- Ensure complete extraction of the product from the aqueous layer. |
Problem 2: Low Yield and/or Impure Product in the Amination Step
| Potential Cause | Recommended Solution |
| Hydrolysis of 2,4-Dimethoxybenzenesulfonyl Chloride | - Ensure the amination reaction is carried out under anhydrous conditions until the quenching step.- Use a non-aqueous solvent for the reaction. |
| Formation of Disulfonimide Byproduct | - Use a large excess of the ammonia source to favor the formation of the primary sulfonamide.- Add the sulfonyl chloride solution slowly to the ammonia solution to maintain a high concentration of the amine. |
| Incomplete Reaction | - Allow for a sufficient reaction time. The reaction can be monitored by TLC or LC-MS.- If using a salt of ammonia (e.g., ammonium chloride), ensure a suitable base is present in stoichiometric amounts to liberate free ammonia. |
| Poor Nucleophilicity of Ammonia Source | - If using aqueous ammonia, ensure the concentration is sufficiently high.- Consider using alternative ammonia sources like ammonium hydroxide or a solution of ammonia in an organic solvent. |
Experimental Protocols
Key Experiment 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Materials:
-
1,3-Dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxybenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like hexanes.
Key Experiment 2: Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool a concentrated aqueous solution of ammonia (at least 10 equivalents) to 0 °C in an ice-water bath.
-
Dissolve the crude 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cold, stirring ammonia solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the sulfonyl chloride.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
Caption: Reaction pathway for the synthesis of this compound, highlighting potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Scaling Up 2,4-Dimethoxybenzenesulfonamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,4-dimethoxybenzenesulfonamide from laboratory to pilot scale. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially scalable route for the synthesis of this compound involves a two-step process:
-
Chlorosulfonation: Reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form the intermediate, 2,4-dimethoxybenzenesulfonyl chloride.
-
Amidation: Subsequent reaction of the sulfonyl chloride intermediate with ammonia to yield the final product, this compound.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Scaling up this synthesis requires stringent safety protocols, primarily due to the hazardous nature of chlorosulfonic acid. Key safety considerations include:
-
Handling Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, causing the release of toxic gases.[1][2][3] It should be handled in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[1][3]
-
Exothermic Reactions: Both the chlorosulfonation and the quenching of excess chlorosulfonic acid are highly exothermic. On a pilot scale, efficient heat dissipation is critical to prevent runaway reactions. This necessitates the use of a reactor with adequate cooling capacity and controlled, slow addition of reagents.
-
Pressure Management: The reaction can generate hydrogen chloride gas, which can lead to a pressure build-up in a closed system. The reactor must be equipped with a proper venting system that directs the off-gases to a scrubber.
Q3: What are the main challenges in scaling up the chlorosulfonation step?
A3: The primary challenges in scaling up the chlorosulfonation of 2,4-dimethoxyaniline include:
-
Heat Management: As mentioned, the reaction is highly exothermic. Maintaining a consistent low temperature is more challenging at a larger scale due to a lower surface-area-to-volume ratio.
-
Mixing: Ensuring efficient mixing is crucial to avoid localized overheating and the formation of byproducts. Inadequate mixing can lead to lower yields and purity.
-
Material of Construction: Chlorosulfonic acid is highly corrosive. Reactors and associated equipment should be made of compatible materials, such as glass-lined steel.
Q4: How does the scale of the reaction impact the expected yield and purity of this compound?
A4: While the goal is to maintain high yield and purity during scale-up, it is not uncommon to observe slight decreases. Potential reasons for this include less efficient heat and mass transfer at a larger scale, which can lead to an increase in side reactions. Transfer losses of materials between vessels can also contribute to a lower overall yield in a pilot plant setting.
Troubleshooting Guide
Problem 1: Low yield of 2,4-dimethoxybenzenesulfonyl chloride in the first step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred for a sufficient amount of time after the addition of 2,4-dimethoxyaniline. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Degradation of the starting material or product | - Maintain a low reaction temperature (0-5 °C) throughout the addition and reaction. - Ensure all reagents and solvents are anhydrous, as chlorosulfonic acid reacts violently with water.[1][2] |
| Side reactions | - The formation of isomeric sulfonyl chlorides or disulfonated products can occur. Careful control of reaction temperature and stoichiometry is crucial. |
Problem 2: The final product, this compound, is difficult to purify.
| Possible Cause | Suggested Solution |
| Presence of unreacted 2,4-dimethoxybenzenesulfonyl chloride | - Ensure the amidation reaction goes to completion. This can be facilitated by using a slight excess of ammonia and allowing for sufficient reaction time. |
| Formation of byproducts from the chlorosulfonation step | - Optimize the chlorosulfonation reaction to minimize the formation of isomers and other impurities. |
| Hydrolysis of the sulfonyl chloride intermediate | - During workup, minimize the contact time of the sulfonyl chloride with aqueous solutions. |
Problem 3: The reaction mixture becomes very thick and difficult to stir during the chlorosulfonation.
| Possible Cause | Suggested Solution |
| Precipitation of the intermediate | - This can sometimes occur. The choice of an appropriate co-solvent can help to maintain a more mobile slurry. However, for this specific reaction, it is often run neat in an excess of chlorosulfonic acid. |
| Inadequate agitation | - At a pilot scale, ensure the reactor's agitator is appropriately designed for the viscosity of the reaction mixture. |
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and pilot scales. Please note that these are representative values and may vary depending on the specific equipment and conditions used.
Table 1: Reaction Parameters for the Synthesis of 2,4-dimethoxybenzenesulfonyl chloride
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| 2,4-Dimethoxyaniline | 100 g | 10 kg |
| Chlorosulfonic Acid | ~500 mL | ~50 L |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Addition Time | 1-2 hours | 3-5 hours |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (Crude) | >95% | >90% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| 2,4-Dimethoxybenzenesulfonyl Chloride | 100 g | 10 kg |
| Aqueous Ammonia (28-30%) | ~200 mL | ~20 L |
| Reaction Temperature | 10-20 °C | 15-25 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 90-98% | 88-95% |
| Purity (after recrystallization) | >99% | >98.5% |
Experimental Protocols
Laboratory Scale Synthesis of 2,4-dimethoxybenzenesulfonyl chloride
Materials:
-
2,4-Dimethoxyaniline (100 g)
-
Chlorosulfonic acid (500 mL)
-
Ice
-
Dichloromethane (for workup)
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (500 mL).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 2,4-dimethoxyaniline (100 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration and washed with cold water until the washings are neutral to pH paper.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of hexane and ethyl acetate.
Pilot Scale Synthesis of 2,4-dimethoxybenzenesulfonyl chloride
Equipment:
-
100 L glass-lined reactor with a jacket for cooling, a mechanical agitator, a dropping funnel, and a vent line to a scrubber.
Procedure:
-
Charge the reactor with chlorosulfonic acid (50 L).
-
Start the agitator and cool the reactor contents to 0-5 °C using a cooling fluid in the jacket.
-
Slowly add 2,4-dimethoxyaniline (10 kg) via the dropping funnel over 3-5 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition, continue to stir the reaction mixture at 0-10 °C for 4-6 hours.
-
In a separate quench tank containing a mixture of ice and water, slowly transfer the reaction mixture while ensuring the temperature of the quench tank does not rise excessively.
-
The precipitated solid is isolated using a centrifuge and washed with cold water.
-
The wet cake is dried under vacuum at a low temperature.
Laboratory Scale Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzenesulfonyl chloride (100 g)
-
Aqueous ammonia (28-30%, ~200 mL)
-
Ice
Procedure:
-
In a 1 L beaker, add aqueous ammonia (~200 mL) and cool it in an ice bath.
-
Slowly add the crude 2,4-dimethoxybenzenesulfonyl chloride (100 g) in portions to the cold ammonia solution with constant stirring.
-
A white precipitate will form. Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Filter the solid product and wash it thoroughly with cold water.
-
The crude product is purified by recrystallization from ethanol or a mixture of ethanol and water to yield white crystals.
Pilot Scale Synthesis of this compound
Equipment:
-
100 L glass-lined reactor with a jacket for cooling, a mechanical agitator, and a bottom discharge valve.
Procedure:
-
Charge the reactor with aqueous ammonia (20 L).
-
Cool the ammonia solution to 10-15 °C.
-
Slowly add the wet cake of 2,4-dimethoxybenzenesulfonyl chloride (from the previous step, approximately 10 kg dry weight equivalent) to the reactor.
-
Control the addition rate to maintain the internal temperature between 15-25 °C.
-
After the addition is complete, stir the mixture for 2-4 hours.
-
The product slurry is discharged from the reactor and the solid is isolated using a centrifuge.
-
The wet cake is washed with water and then dried in a vacuum oven.
Visualizations
References
Technical Support Center: Characterization of Sulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My sulfonamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can often be attributed to several factors:
-
Poor Reactivity of Starting Materials: Amines with low nucleophilicity (e.g., electron-deficient anilines or sterically hindered amines) will react slowly with sulfonyl chlorides.[1] To improve the yield, consider increasing the reaction temperature, using a more forcing solvent, or adding a catalyst like 4-dimethylaminopyridine (DMAP).[1]
-
Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride, which is susceptible to moisture, especially in the presence of a base.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Degradation of Sulfonylating Agent: Sulfonyl chlorides can degrade upon storage. Consider using more stable sulfonylating agents like sulfonyl fluorides, which can lead to better yields.[1]
Q2: I am observing multiple spots on my TLC after a sulfonamide synthesis reaction. What are the likely impurities?
A2: Besides unreacted starting materials, common impurities include:
-
Hydrolyzed Sulfonyl Chloride: This forms the corresponding sulfonic acid.
-
Di-sulfonated Amine: If the starting amine has more than one reactive N-H bond, di-sulfonation can occur.
-
Polymerization: If the amine is not protected during the preparation of the sulfonyl chloride, polymerization can be a significant side reaction.
Q3: What are the best practices for purifying sulfonamide derivatives by column chromatography?
A3: Effective column chromatography purification of sulfonamides involves:
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Silica Gel Deactivation: Sulfonamides can be acidic and may interact strongly with silica gel, leading to peak tailing and poor separation. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can mitigate this issue.
-
Dry Loading: If your compound has poor solubility in the column eluent, dry loading is recommended.[2] Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]
Stability & Degradation
Q1: How stable are sulfonamide derivatives? What factors influence their stability?
A1: The stability of sulfonamides is a critical parameter and is influenced by several factors:[3]
-
pH: Sulfonamides are generally more stable in neutral to alkaline conditions and are more susceptible to hydrolysis under acidic conditions.[3]
-
Temperature: Thermal stability varies with the specific structure of the sulfonamide.[3]
-
Light: Some sulfonamides are susceptible to photodegradation, and the rate can be influenced by pH.[3]
-
Molecular Structure: Electron-withdrawing groups on the aryl ring of the sulfonyl chloride precursor can make the resulting sulfonamide more susceptible to nucleophilic attack and degradation.[3]
Q2: What are the common degradation products of sulfonamides?
A2: Under various conditions, sulfonamides can degrade to form several products. Common degradation pathways include the cleavage of the sulfonamide bond, leading to the formation of the constituent amine and sulfonic acid. Microbial degradation can also lead to hydroxylation and acetylation of the aniline or hetero-aromatic side moieties.[4]
Mass Spectrometry (MS) Analysis
Q1: I am not observing the expected molecular ion peak in the mass spectrum of my sulfonamide derivative. What could be the reason?
A1: The absence of a clear molecular ion peak can be due to in-source fragmentation. A very common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO2), resulting in a peak at [M+H - 64]+.[5] This is a frequently encountered reaction in electrospray ionization (ESI) mass spectrometry.[5]
Q2: My mass spectrum shows an unexpected radical cation. Is this normal for sulfonamides?
A2: Yes, the protonated molecules (MH+) of sulfonamides can fragment to produce dominant radical cations of the constituent amines.[6] This occurs via the dissociation of the S-N bond to form an intermediate complex, followed by a charge transfer in the gas phase.[6]
Q3: How do substituents on the aromatic ring affect the fragmentation pattern in MS?
A3: Substituents on the aromatic ring can significantly influence the fragmentation pathways. For instance, electron-withdrawing groups, such as chlorine at the ortho position, can promote the extrusion of SO2.
NMR Spectroscopy Analysis
Q1: I am having trouble identifying the N-H proton of the sulfonamide group in my 1H NMR spectrum. Where should I look for it and why might it be difficult to see?
A1: The chemical shift of the sulfonamide proton (-SO2NH-) typically appears as a singlet between 8.78 and 10.15 ppm.[5] However, this peak can be broad and may exchange with residual water in the NMR solvent, leading to its disappearance. Running the NMR in a dry deuterated solvent like DMSO-d6 can help in observing this proton more clearly.[3]
Q2: My NMR spectrum shows very broad peaks. What are the possible causes for sulfonamide derivatives?
A2: Peak broadening in the NMR spectra of sulfonamides can be due to several factors:
-
Poor Solubility: If the compound is not fully dissolved, it can lead to broad signals.[7]
-
Aggregation: Sulfonamides can self-aggregate through hydrogen bonding, especially at higher concentrations, which can cause peak broadening.[8] Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt these interactions.[8]
-
Intermediate Chemical Exchange: The acidic sulfonamide proton can undergo chemical exchange with other labile protons, and if the rate of exchange is on the NMR timescale, it can lead to peak broadening.[8]
Q3: How can I use NMR to differentiate between isomers of a sulfonamide derivative?
A3: NMR spectroscopy is a powerful tool for isomer differentiation:
-
Chemical Shifts: The electronic environment of protons and carbons will differ between isomers, leading to distinct chemical shifts.
-
Coupling Constants (J-values): For geometric isomers (cis/trans), the vicinal coupling constants are often different.[9]
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help establish connectivity and differentiate between constitutional isomers.[9] For stereoisomers, NOESY or ROESY experiments can reveal through-space interactions that differ between isomers.
HPLC Analysis
Q1: I am observing poor peak shape (tailing) for my sulfonamide derivative in reversed-phase HPLC. What can I do to improve it?
A1: Peak tailing for sulfonamides in RP-HPLC is often due to interactions with residual silanols on the silica-based stationary phase. To mitigate this:
-
Use a Low pH Mobile Phase: A mobile phase with a pH around 2.5-3.5 will suppress the ionization of the silanols, reducing their interaction with the analyte.
-
Add a Competing Base: Adding a small amount of a competing base like triethylamine to the mobile phase can also help to block the active sites on the stationary phase.
-
Use a Base-Deactivated Column: Employing a column that is specifically designed for the analysis of basic compounds can significantly improve peak shape.
Q2: My retention times are shifting between injections. What is the likely cause?
A2: Retention time shifts can be caused by several factors:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is well-mixed and that there is no evaporation of the more volatile component.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Troubleshooting Guides
Guide 1: Purity Assessment by HPLC - Troubleshooting Unexpected Peaks
| Observation | Potential Cause | Troubleshooting Steps |
| Early Eluting Peak | Highly polar impurity (e.g., hydrolyzed sulfonyl chloride - sulfonic acid) | - Confirm identity by spiking with a standard if available. - Adjust mobile phase to retain polar compounds better (e.g., lower organic content). |
| Late Eluting Peak | Non-polar impurity or dimer | - Check for linearity of response with concentration. - Use a stronger mobile phase to elute. |
| Broad, Tailing Peak | Interaction with stationary phase or poor solubility | - See HPLC FAQ Q1. - Ensure the sample is fully dissolved in the mobile phase. |
| Split Peak | Column overloading, blocked frit, or partially dissolved sample | - Inject a smaller volume or lower concentration. - Reverse and flush the column. - Ensure complete dissolution of the sample. |
Experimental Protocols
Protocol 1: General Procedure for 1H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of the sulfonamide derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for observing exchangeable protons).
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicate briefly.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Protocol 2: General Procedure for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sulfonamide derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire the mass spectrum in the appropriate mass range. Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
MS/MS Analysis (for fragmentation): Select the protonated molecule ([M+H]+) as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Vary the collision energy to observe different fragmentation pathways.
Protocol 3: General RP-HPLC Method Development
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Initial Gradient: Run a scout gradient from 5% to 95% organic modifier over 15-20 minutes to determine the approximate elution conditions.
-
Method Optimization: Based on the scout gradient, develop an isocratic or optimized gradient method to achieve good resolution of the main peak from any impurities. Adjust the mobile phase composition, pH, and flow rate as needed.
-
Detection: Use a UV detector set at a wavelength where the sulfonamide derivative has strong absorbance (often around 254 nm or 270 nm).
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts for Sulfonamide Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Sulfonamide N-H | 8.0 - 11.0 | Singlet (broad) | Often exchanges with D2O; best observed in DMSO-d6.[5] |
| Aromatic H | 6.5 - 8.5 | Multiplet | Chemical shift depends on substituents on the ring. |
| Aliphatic H (α to N) | 2.5 - 3.5 | Varies | |
| Aliphatic H (α to S) | 2.8 - 3.8 | Varies |
Table 2: Common Mass Fragments of Aromatic Sulfonamides in ESI-MS
| Fragment Ion | Description | Common m/z Loss |
| [M+H - SO2]+ | Loss of sulfur dioxide | 64 |
| [Amine]+• | Radical cation of the constituent amine | Varies |
| [Ar-SO2]+ | Arylsulfonyl cation | Varies |
Visualizations
Caption: General workflow for the synthesis and characterization of sulfonamide derivatives.
Caption: Decision tree for troubleshooting purity issues identified by HPLC.
Caption: Common side reactions in sulfonamide synthesis from an amine and a sulfonyl chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. creative-biostructure.com [creative-biostructure.com]
Optimizing base and solvent selection for sulfonamide coupling reactions
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing base and solvent selection for sulfonamide coupling reactions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you overcome common challenges and enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during sulfonamide coupling reactions, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: My sulfonamide coupling reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: Low yields are a common challenge in sulfonamide synthesis. A systematic approach to troubleshooting is essential. Here are the initial checks to perform:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1] If purity is questionable, consider purification by distillation or recrystallization.
-
Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1][2] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent: The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][2] Always use anhydrous (dry) solvents.
-
Base: Ensure the base, especially tertiary amines like triethylamine or pyridine, is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature. If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can promote side reactions.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents by atmospheric moisture.[1][2]
-
-
Incomplete Reaction:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.[2]
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Multiple Products or Significant Impurities
Question: My reaction is producing multiple spots on TLC, or my final product is impure. What could be the cause?
Answer: The formation of multiple products or impurities can often be attributed to side reactions or the reactivity of your starting materials.
-
Over-reaction with Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.
-
Solution: To minimize this, use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) and add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C).[2]
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned previously, the presence of water will lead to the formation of the corresponding sulfonic acid, which will appear as an impurity.[2]
-
Solution: Meticulously use anhydrous solvents and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere is also recommended.[2]
-
-
Degradation of Product: Some sulfonamides may not be stable under the reaction or workup conditions.
-
Solution: Ensure your workup procedure is not unnecessarily harsh (e.g., prolonged exposure to strong acids or bases).
-
Issue 3: Unreactive Amine (Sterically Hindered or Electron-Deficient)
Question: My amine is sterically hindered or electron-deficient, and the standard coupling conditions are not working. What alternative methods can I try?
Answer: For challenging amines, more specialized methods may be required to achieve a successful coupling.
-
Use of a More Potent Catalyst: 4-Dimethylaminopyridine (DMAP) can be used as a potent nucleophilic catalyst to activate the sulfonyl chloride.
-
Alternative Sulfonylating Agents: Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can be more effective in reactions with certain amines.[3]
-
Copper-Catalyzed Cross-Coupling: For the synthesis of N-aryl sulfonamides, copper-catalyzed cross-coupling reactions of sulfonamides with aryl halides have been developed.
-
Fukuyama-Mitsunobu Reaction: This method is particularly useful for synthesizing secondary amines by coupling a nitrobenzenesulfonamide with an alcohol under Mitsunobu conditions.[3]
-
Electrochemical Synthesis: This environmentally friendly method involves the electrochemical oxidative coupling of thiols and amines, avoiding the need for pre-functionalized reagents.[]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[5]
Q2: How do I choose the right base for my sulfonamide coupling reaction?
A2: The choice of base is critical. Tertiary amines like triethylamine (TEA) and pyridine are commonly used to scavenge the HCl byproduct.[6] For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary. Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar solvents. The optimal base should be determined empirically for each specific reaction.
Q3: What are the best solvents for sulfonamide synthesis?
A3: Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride. Common choices include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[6] For some applications, more sustainable solvents like deep eutectic solvents (DESs) are emerging as viable alternatives.[7] The choice of solvent can significantly impact reaction rate and yield, so screening different options is recommended.
Q4: How can I effectively purify my sulfonamide product?
A4: Sulfonamides are typically crystalline solids, making recrystallization a common and effective purification method.[8] The choice of solvent for recrystallization is crucial and may require some experimentation; common solvents include ethanol, methanol, and ethyl acetate.[8] If recrystallization is not feasible or does not yield a pure product, silica gel column chromatography is a widely used alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically employed.[8]
Data Presentation
The following tables summarize quantitative data on the impact of different bases and solvents on sulfonamide coupling reaction yields.
Table 1: Comparison of Bases for the Synthesis of N-phenylbenzenesulfonamide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane | 0 to RT | 12 | 85 |
| 2 | Triethylamine (TEA) | Dichloromethane | 0 to RT | 6 | 85 |
| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane | 0 to RT | 12 | 82 |
| 4 | Potassium Carbonate (K₂CO₃) | PEG-400 | 80 | 2 | 95 |
| 5 | Sodium Carbonate (Na₂CO₃) | Water | RT | 1 | 92 |
Table 2: Comparison of Solvents for the Synthesis of 4-methyl-N-phenylbenzenesulfonamide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 6 | 85 |
| 2 | Acetonitrile (ACN) | Triethylamine | RT | 12 | 80 |
| 3 | Tetrahydrofuran (THF) | Triethylamine | RT | 12 | 75 |
| 4 | Choline Chloride/Glycerol (1:2) | None | RT | 4 | 81 |
| 5 | Choline Chloride/Urea (1:2) | None | RT | 2 | 76 |
| 6 | Water | Sodium Carbonate | RT | 1 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening for Sulfonamide Synthesis
This protocol outlines a general method for screening different bases and solvents to optimize the yield of a target sulfonamide.
-
Preparation: In a series of oven-dried vials equipped with stir bars, add the amine (1.0 mmol).
-
Solvent Addition: To each vial, add 2 mL of the anhydrous solvent to be screened (e.g., DCM, ACN, THF).
-
Base Addition: To each vial, add the base to be screened (1.2 mmol) (e.g., pyridine, triethylamine, DIPEA, K₂CO₃).
-
Cooling: Cool the vials to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Prepare a stock solution of the sulfonyl chloride (1.0 mmol per 1 mL of anhydrous solvent). Add 1 mL of the sulfonyl chloride solution dropwise to each vial over 5 minutes.
-
Reaction: Remove the ice bath and allow the reactions to warm to room temperature. Stir the vials for 12-24 hours.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reactions by adding 5 mL of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity by ¹H NMR spectroscopy or LC-MS.
dot
Caption: Workflow for optimizing sulfonamide coupling reactions.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides
This protocol provides a rapid method for sulfonamide synthesis using microwave irradiation.[6]
-
Reactant Preparation: In a microwave-safe vial, combine the primary or secondary amine (1.0 eq), 2,4-dichlorobenzenesulfonyl chloride (1.0 eq), and a suitable base (e.g., pyridine, 1.5 eq) in an appropriate microwave-safe solvent (e.g., DMF, 2-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. frontiersrj.com [frontiersrj.com]
- 7. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2,4-Dimethoxybenzenesulfonamide analogs
A Comparative Guide to the Structure-Activity Relationship of Dimethoxybenzenesulfonamide Analogs as Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibitors
This guide provides a comparative analysis of 2,4-dimethoxybenzenesulfonamide analogs and their structure-activity relationship (SAR) as inhibitors of the hypoxia-inducible factor-1 (HIF-1) signaling pathway, a key target in cancer therapy. The following sections detail the inhibitory activities of various analogs, the experimental methods used for their evaluation, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
The inhibitory activity of a series of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs on the HIF-1 activated transcription was evaluated. The core structure under investigation was 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. The SAR was explored by modifying the arylsulfonyl group. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these analogs.
| Compound ID | Arylsulfonyl Group | IC50 (µM) |
| 1 | 3,4-dimethoxybenzenesulfonyl | 0.8 ± 0.1 |
| 2 | 4-methoxybenzenesulfonyl | 2.5 ± 0.3 |
| 3 | 2,4-dimethoxybenzenesulfonyl | 1.5 ± 0.2 |
| 4 | 3,4,5-trimethoxybenzenesulfonyl | 1.2 ± 0.1 |
| 5 | 4-chlorobenzenesulfonyl | > 10 |
Data presented are mean ± standard deviation from three independent experiments.
Experimental Protocols
HIF-1 Reporter Gene Assay
This assay was performed to determine the inhibitory effect of the synthesized compounds on HIF-1-mediated transcription.
Cell Line: Human glioma cells (U251) stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
Protocol:
-
U251-HRE cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours.
-
Following treatment, the cells were incubated under hypoxic conditions (1% O2, 5% CO2, 94% N2) for 16 hours to induce HIF-1 activity.
-
After the hypoxic incubation, the cells were lysed, and the luciferase activity was measured using a commercial luciferase assay kit according to the manufacturer's instructions.
-
The luminescence was quantified using a microplate luminometer.
-
The IC50 values were calculated by plotting the percentage of luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Lines: Human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.
Visualizations
HIF-1 Signaling Pathway
Caption: The HIF-1 signaling pathway under hypoxic conditions.
Structure-Activity Relationship (SAR) Study Workflow
Caption: General workflow for a structure-activity relationship study.
Comparing the efficacy of 2,4-Dimethoxybenzenesulfonamide with other sulfonamides
Disclaimer: This guide provides a comparative overview of the efficacy of sulfonamides, a class of synthetic antimicrobial agents. Despite a comprehensive search of scientific literature and databases, specific experimental data on the efficacy of 2,4-Dimethoxybenzenesulfonamide is not publicly available. Therefore, this document will focus on the general efficacy of well-researched sulfonamides, using them as a benchmark for this class of compounds. The experimental protocols and mechanisms of action described herein are broadly applicable to sulfonamides and can be adapted for the evaluation of novel derivatives such as this compound.
Introduction
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since been instrumental in treating various bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to a bacteriostatic effect. This guide provides a comparative look at the efficacy of different sulfonamides, details common experimental protocols for their evaluation, and visualizes the key signaling pathway they inhibit.
Data Presentation: Comparative Efficacy of Selected Sulfonamides
While specific data for this compound is unavailable, the following tables summarize the antibacterial efficacy of other representative sulfonamides against various bacterial strains, as reported in the scientific literature. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antibacterial Activity of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide
| Bacterial Strain | Zone of Inhibition (cm) |
| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
| Bacillus licheniformis | 0.50 |
| Bacillus subtilis (amylase specific) | 0.50 |
| Bacillus subtilis | 0.90 |
| Streptococcus (gram-ve) | 0.90 |
| Escherichia coli I (gram-ve) | 0.00 |
| N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide | |
| Bacillus licheniformis | 1.65 |
| Bacillus subtilis (amylase specific) | 0.00 |
| Bacillus subtilis | 0.70 |
| Streptococcus (gram-ve) | 0.65 |
| Escherichia coli I (gram-ve) | 0.00* |
*0.00 means no activity found.[1]
Table 2: In Vitro Antimicrobial Activity of Novel Benzenesulphonamide Derivatives (MIC in mg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | S. typhi | B. subtilis | C. albicans | A. niger |
| 4a | 12.50 | 12.50 | 6.67 | 6.45 | 12.50 | 12.50 | 12.50 |
| 4c | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 |
| 4d | 6.72 | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 |
| 4e | 12.50 | 12.50 | 12.50 | 12.50 | 12.50 | 6.63 | 6.28 |
| 4f | 12.50 | 12.50 | 12.50 | 12.50 | 6.63 | 12.50 | 12.50 |
| 4h | 12.50 | 6.63 | 12.50 | 12.50 | 12.50 | 6.63 | 12.50 |
Values in bold indicate the most potent activity for each respective microorganism.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of sulfonamides.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
-
Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which no visible growth of the bacteria is observed.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a sulfonamide on its target enzyme.
-
Reagents and Buffers:
-
DHPS enzyme (purified)
-
Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., Malachite Green for phosphate detection, as pyrophosphate is a product)
-
-
Assay Procedure:
-
Add the assay buffer, DHPS enzyme, and the sulfonamide inhibitor (at various concentrations) to the wells of a microplate.
-
Initiate the reaction by adding the substrates (pABA and DHPP).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent to measure the amount of product formed (or substrate consumed).
-
-
Data Analysis: Determine the concentration of the sulfonamide that causes 50% inhibition of the DHPS enzyme activity (IC50).
Mandatory Visualization
Signaling Pathway: Inhibition of Folate Synthesis by Sulfonamides
The primary mechanism of action of sulfonamides is the inhibition of the bacterial folate synthesis pathway. The following diagram illustrates this pathway and the point of inhibition by sulfonamides.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the workflow for determining the MIC of a sulfonamide using the broth microdilution method.
Conclusion
Sulfonamides remain a relevant class of antimicrobial agents. While direct comparative data for this compound is not currently available, the established methodologies for assessing antibacterial efficacy and the known mechanism of action provide a solid framework for its evaluation. The provided data for other benzenesulfonamide derivatives highlight the potential for this chemical scaffold to yield potent antimicrobial compounds. Further research is warranted to characterize the biological activity of this compound and its derivatives to understand their potential therapeutic applications.
References
Comparative Analysis of 2,4-Dimethoxybenzenesulfonamide's Potential Mechanism of Action as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for 2,4-Dimethoxybenzenesulfonamide as a carbonic anhydrase (CA) inhibitor. Due to the limited direct experimental data on this specific compound, this guide draws comparisons with well-established CA inhibitors, including other sulfonamides and compounds with alternative mechanisms. The information presented is intended to guide future experimental validation of this compound's biological activity.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][3] Inhibition of specific CA isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and altitude sickness.[3][4] The most common class of CA inhibitors are sulfonamides, which typically function by coordinating to the zinc ion in the enzyme's active site.[5][6]
Hypothesized Mechanism of Action of this compound
Based on its chemical structure, a primary sulfonamide attached to a dimethoxy-substituted benzene ring, it is hypothesized that this compound acts as a competitive inhibitor of carbonic anhydrase. The sulfonamide moiety is expected to bind to the catalytic zinc ion within the active site of the enzyme, displacing a water or hydroxide molecule and thereby blocking its catalytic activity.[5] The 2,4-dimethoxy substitutions on the benzene ring may influence the compound's binding affinity and selectivity for different CA isoforms.
Comparison with Alternative Carbonic Anhydrase Inhibitors
To understand the potential therapeutic value and guide experimental validation, this compound is compared with other known carbonic anhydrase inhibitors with distinct structural features and mechanisms of action.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Characteristics |
| Primary Sulfonamides | Acetazolamide, Methazolamide | Competitive inhibition via direct binding of the deprotonated sulfonamide group to the catalytic Zn(II) ion.[2][5] | Broad-spectrum inhibitors of various CA isoforms. Clinically used for glaucoma, epilepsy, and altitude sickness.[4] |
| Non-classical Inhibitors (Phenols) | Phenols | Anchor to the zinc-coordinated water molecule/hydroxide ion without directly binding to the zinc.[6] | Represent an alternative scaffold for designing isoform-selective inhibitors. |
| Non-classical Inhibitors (Polyamines) | Spermine, Spermidine | A terminal ammonium group anchors to the zinc-bound water/hydroxide ion through a hydrogen bond.[6] | Offer a different chemical space for inhibitor development. |
| Coumarins | Coumarins and derivatives | Occlude the entrance to the active site cavity, a binding site that coincides with that of CA activators.[5] | Act as suicide inhibitors, forming a covalent adduct with the enzyme. |
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of this compound as a carbonic anhydrase inhibitor, the following experimental protocols are recommended:
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by compounds that bind to the active site.
Protocol:
-
Reagents: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), 4-nitrophenyl acetate (NPA) as a substrate, buffer (e.g., 10 mM Tris-HCl, pH 7.4), and the test compound (this compound).
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the CA enzyme and the test compound at various concentrations. c. Incubate for a pre-determined time at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate, 4-nitrophenyl acetate. e. Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.
Protocol:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation: a. Prepare a solution of the purified CA isoform in a suitable buffer. b. Prepare a solution of this compound in the same buffer.
-
Procedure: a. Load the protein solution into the sample cell of the calorimeter. b. Load the ligand solution into the injection syringe. c. Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the enzyme, offering direct evidence of the binding mode.
Protocol:
-
Crystallization: a. Co-crystallize the target CA isoform with this compound by mixing the purified protein with the compound and setting up crystallization trials using various conditions (e.g., vapor diffusion). b. Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing the inhibitor.
-
Data Collection: a. Mount a suitable crystal and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: a. Process the diffraction data and solve the crystal structure using molecular replacement with a known CA structure as a search model. b. Refine the model against the experimental data to obtain the final structure of the CA-inhibitor complex.
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Hypothesized mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for mechanism validation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to known sulfonamide drugs strongly suggests its potential as a carbonic anhydrase inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate this hypothesis. Validation of its activity and determination of its isoform selectivity will be crucial in assessing its potential as a therapeutic agent.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. brainkart.com [brainkart.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dimethoxybenzenesulfonamide
The principles and detailed protocols herein offer a strong starting point for the development and cross-validation of analytical methods for 2,4-Dimethoxybenzenesulfonamide. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or confirmatory data.[1]
Data Presentation: A Comparative Summary of Analytical Method Performance
The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the typical performance characteristics for the quantification of sulfonamides by HPLC-UV and LC-MS/MS. These values are representative of the performance that can be expected when developing a method for this compound.
Table 1: HPLC-UV Method Performance for Sulfonamide Analysis
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: LC-MS/MS Method Performance for Sulfonamide Analysis [1]
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 200 µg/L |
| Accuracy (% Recovery) | 70 - 114%[2][3] |
| Precision (% RSD) | < 15%[2] |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L[4] |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline generalized experimental protocols for HPLC-UV and LC-MS/MS analysis of sulfonamides, which can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for routine analysis and quality control.[1]
1. Sample Preparation (General Approach for a Solid Sample):
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Use sonication to ensure complete dissolution.[5]
-
Dilute the solution to a known volume with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[5]
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan. For many sulfonamides, this is in the range of 260-280 nm.[5]
-
Injection Volume: Typically 5-20 µL.[5]
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be > 0.999.[5]
-
Accuracy: Analyze samples spiked with known amounts of the standard at different concentration levels. The recovery should typically be within 98-102%.
-
Precision: Evaluate by performing multiple injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response of blank samples.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, making it ideal for confirmatory analysis and trace-level quantification.[1]
1. Sample Preparation (e.g., from a Biological Matrix like Plasma or Milk):
-
To a known volume of the sample (e.g., 100 µL to 5 mL), add an internal standard solution.[1]
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[1]
-
Alternatively, use liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration.
-
Transfer the supernatant or the eluate and evaporate it to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase.[1]
-
Filter the solution through a 0.22 µm syringe filter before analysis.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: Typically 0.3 mL/min.[1]
-
Mass Spectrometer: Operated in positive or negative ion mode, depending on the ionization characteristics of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for the analyte and the internal standard.[1]
3. Validation Parameters:
-
Linearity: Prepare matrix-matched calibration standards by spiking blank matrix extracts at various concentrations.[1]
-
Accuracy and Precision: Evaluated by spiking blank matrix samples at different concentration levels and analyzing them in replicates.
-
LOD and LOQ: Determined from the standard deviation of the response of spiked blank samples or based on the signal-to-noise ratio.[1]
Mandatory Visualization
The following diagrams illustrate the workflows for cross-validation and the individual analytical methods.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Unraveling the Biological Nuances: A Comparative Analysis of 2,4- and 2,5-Dimethoxybenzenesulfonamide Isomers
For Immediate Release
In the intricate world of drug discovery and development, even subtle variations in molecular structure can lead to profound differences in biological activity. This guide offers a detailed comparative analysis of two closely related isomers: 2,4-dimethoxybenzenesulfonamide and 2,5-dimethoxybenzenesulfonamide. While comprehensive, direct comparative studies on these specific isomers are limited in publicly available literature, this report synthesizes existing data on related sulfonamide compounds to provide valuable insights for researchers, scientists, and drug development professionals.
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The position of the methoxy groups on the benzene ring, as seen in the 2,4- and 2,5-isomers, can significantly influence their physicochemical properties and, consequently, their interaction with biological targets.
Comparative Biological Activities: An Overview
Due to the absence of direct comparative experimental data, this guide will focus on collating and presenting available information on the individual isomers and related dimethoxy-substituted benzenesulfonamide derivatives. This approach allows for an inferred comparison of their potential biological activities.
Antimicrobial Activity
Sulfonamides are renowned for their antibacterial properties, primarily acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. The specific antimicrobial efficacy of the 2,4- and 2,5-dimethoxy isomers has not been extensively reported. However, studies on other methoxy-substituted benzenesulfonamides suggest that the position and number of methoxy groups can modulate the antimicrobial spectrum and potency.
Anticancer Activity
Enzyme Inhibition
The sulfonamide moiety is a classic zinc-binding group, making these compounds effective inhibitors of various metalloenzymes, most notably carbonic anhydrases. The inhibition of specific CA isoforms is a key strategy in the treatment of glaucoma, edema, and certain types of cancer. The differential positioning of the methoxy groups in the 2,4- and 2,5-isomers would likely result in distinct binding affinities and inhibitory profiles against different CA isoforms.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field for evaluating the biological activities of sulfonamide derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The antimicrobial activity of the sulfonamide isomers can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the isomers on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of the sulfonamides on carbonic anhydrase isoforms can be assessed using a stopped-flow CO₂ hydration assay.
Workflow for CA Inhibition Assay
Caption: Workflow for Carbonic Anhydrase (CA) inhibition assay.
Signaling Pathways
While specific signaling pathways modulated by 2,4- and 2,5-dimethoxybenzenesulfonamide have not been elucidated, the inhibition of carbonic anhydrase IX (CA IX), a target for many anticancer sulfonamides, is known to impact key cancer-related pathways.
Simplified CA IX Signaling Pathway
Caption: Simplified overview of CA IX's role in tumorigenesis and its inhibition.
Conclusion
The comparative biological activity of 2,4- and 2,5-dimethoxybenzenesulfonamide remains an area ripe for investigation. Based on the broader understanding of sulfonamide pharmacology, it is plausible that these isomers exhibit distinct profiles in terms of antimicrobial efficacy, anticancer potency, and enzyme inhibition. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to systematically evaluate and compare these compounds. Such studies are crucial for unlocking the therapeutic potential of these and other structurally related molecules, ultimately contributing to the development of novel and more effective therapeutic agents. Further research is warranted to generate the specific experimental data needed for a definitive comparison.
In-Vivo Validation of Benzenesulfonamide Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in-vivo validation data for the specific compound 2,4-Dimethoxybenzenesulfonamide in animal models is not currently available in the public domain, this guide provides a comparative overview of the in-vivo activities of structurally related benzenesulfonamide derivatives. This information offers valuable insights into the potential therapeutic applications of this class of compounds, focusing on their demonstrated anti-inflammatory and anticancer properties in preclinical studies.
Anti-inflammatory Activity of Benzenesulfonamide Derivatives
Recent studies have highlighted the potential of novel benzenesulfonamide derivatives as potent anti-inflammatory agents. A key animal model used to evaluate this activity is the carrageenan-induced paw edema model in rats, which mimics the physiological processes of acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
Novel benzenesulfonamide derivatives of 5'-Aminospirotriazolotriazine have demonstrated significant anti-inflammatory effects in Wistar rats.[1][2] The table below summarizes the in-vivo efficacy of these compounds compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | Dose (mg/kg) | Route of Administration | Maximum Inhibition of Edema (%) at 4 hours | Reference |
| Compound 1 | 200 | Intraperitoneal | 96.31 | [1][2] |
| Compound 2 | 200 | Intraperitoneal | 72.08 | [1][2] |
| Compound 3 | 200 | Intraperitoneal | 99.69 | [1][2] |
| Indomethacin | 10 | Intraperitoneal | 57.66 | [1][2] |
These results indicate that Compounds 1 and 3, at a dose of 200 mg/kg, exhibited substantially greater inhibition of paw edema compared to indomethacin at 10 mg/kg.[1][2]
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of these benzenesulfonamide derivatives is associated with the suppression of key pro-inflammatory mediators. In the inflamed paw tissue, these compounds were found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP). Furthermore, they demonstrated a greater ability to enhance the levels of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH) compared to indomethacin.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The following protocol outlines the methodology used to induce and assess acute inflammation in the rat paw.[3][4][5][6][7]
Animals: Male Wistar rats (180-220g) are used.
Induction of Edema:
-
A 1% (w/v) suspension of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
Drug Administration:
-
Test compounds (benzenesulfonamide derivatives) and the standard drug (indomethacin) are administered intraperitoneally 30 minutes before the carrageenan injection.
Assessment of Edema:
-
The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
Biochemical Analysis:
-
At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), COX-1, COX-2, and oxidative stress markers (SOD, GSH) are measured using ELISA and other appropriate biochemical assays.[1]
Anticancer Activity of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant antitumor activity in preclinical and clinical studies.[8] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[8][9]
Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors
SLC-0111 is a prominent example of a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of carbonic anhydrase IX (CAIX).[10][11] CAIX is a tumor-associated enzyme that is highly expressed in various solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[10]
In-Vivo Efficacy of SLC-0111:
Preclinical studies have demonstrated the antitumor efficacy of SLC-0111 in various xenograft models.[12] For instance, in a glioblastoma mouse model, the combination of SLC-0111 with the standard chemotherapeutic agent temozolomide (TMZ) significantly delayed tumor growth.[12]
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude Mice | Glioblastoma (PDX) | SLC-0111 (100 mg/kg, oral) + TMZ (100 mg/kg, oral) | Delayed tumor growth | [12] |
| Nude Mice | Breast Cancer (xenograft) | SLC-0111 | Reduced tumor growth | [12] |
Mechanism of Action of CAIX Inhibitors:
By inhibiting CAIX, SLC-0111 disrupts pH regulation within cancer cells, leading to intracellular acidosis and subsequent cell death.[10] This mechanism also helps to reverse the acidic extracellular tumor microenvironment, potentially reducing tumor invasion and metastasis.[10]
Other Sulfonamide-Based Anticancer Agents
Another sulfonamide derivative, KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide), has shown in-vivo efficacy in pancreatic cancer xenograft models.[13] KCN1 inhibited tumor growth in mice bearing Panc-1 or Mia Paca-2 tumor xenografts.[13] The mechanism of action for KCN1 involves the induction of cell cycle arrest.[13]
Experimental Protocol: Xenograft Tumor Models
Xenograft models are a standard method for evaluating the in-vivo efficacy of anticancer compounds.[14]
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
Tumor Implantation:
-
Human cancer cell lines (e.g., glioblastoma, pancreatic cancer cells) are cultured in vitro.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: Volume = (length x width²) / 2.
Drug Administration:
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., SLC-0111, KCN1) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
Conclusion
While direct in-vivo data for this compound is lacking, the broader class of benzenesulfonamide derivatives demonstrates significant therapeutic potential in animal models of inflammation and cancer. The examples of novel anti-inflammatory agents and targeted anticancer drugs like SLC-0111 highlight the versatility of the benzenesulfonamide scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate the in-vivo activity of new chemical entities within this promising class of compounds. Further investigation into the in-vivo efficacy, safety, and pharmacokinetic profiles of this compound is warranted to determine its potential as a therapeutic agent.
References
- 1. Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology | PLOS One [journals.plos.org]
- 14. Genetically engineered animal models for in vivo target identification and validation in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2,4-Dimethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of two primary synthetic routes for the preparation of 2,4-dimethoxybenzenesulfonamide, a key building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, yield, and procedural complexity, supported by experimental data to inform the selection of the most suitable method for various research and development applications.
Executive Summary
Two principal synthetic pathways to this compound are explored:
-
Route 1: Chlorosulfonation of 1,3-Dimethoxybenzene. This classic approach involves the direct electrophilic substitution of 1,3-dimethoxybenzene with chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride.
-
Route 2: Sandmeyer Reaction of 2,4-Dimethoxyaniline. This alternative pathway utilizes the diazotization of 2,4-dimethoxyaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to generate the intermediate sulfonyl chloride, which is subsequently aminated.
This comparison aims to provide a clear and objective analysis to aid researchers in selecting the optimal synthetic strategy based on their specific laboratory capabilities, starting material availability, and desired product purity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, compiled from analogous reactions and established chemical principles.
| Parameter | Route 1: Chlorosulfonation of 1,3-Dimethoxybenzene | Route 2: Sandmeyer Reaction of 2,4-Dimethoxyaniline |
| Starting Material | 1,3-Dimethoxybenzene | 2,4-Dimethoxyaniline |
| Key Reagents | Chlorosulfonic acid, Ammonia | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride, Ammonia |
| Number of Steps | 2 | 2 |
| Typical Overall Yield | Moderate to Good | Moderate to Good |
| Product Purity | Good, may require chromatographic purification | Good, may require purification to remove copper catalyst residues |
| Key Advantages | Direct, utilizes a readily available starting material. | Avoids the use of highly corrosive chlorosulfonic acid in the first step. |
| Key Disadvantages | Use of a large excess of highly corrosive and hazardous chlorosulfonic acid. Potential for side reactions. | Involves the generation and handling of a diazonium salt intermediate, which can be unstable. Requires a copper catalyst. |
Experimental Protocols
Route 1: Chlorosulfonation of 1,3-Dimethoxybenzene followed by Amination
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of activated aromatic compounds.
-
Materials: 1,3-Dimethoxybenzene, Chlorosulfonic acid, Dichloromethane (anhydrous), Crushed ice, Sodium bicarbonate (saturated solution), Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethoxybenzenesulfonyl chloride. The product can be further purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This amination procedure is based on the reaction of sulfonyl chlorides with ammonia.
-
Materials: 2,4-Dimethoxybenzenesulfonyl chloride, Aqueous ammonia (28-30%), Dichloromethane.
-
Procedure:
-
Dissolve the crude 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (5-10 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Route 2: Sandmeyer Reaction of 2,4-Dimethoxyaniline followed by Amination
Step 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
This protocol is based on a general Sandmeyer-type reaction for the synthesis of sulfonyl chlorides.
-
Materials: 2,4-Dimethoxyaniline, Sodium nitrite, Hydrochloric acid (concentrated), Sulfur dioxide (gas or a solution in acetic acid), Copper(I) chloride, Acetic acid, Ice.
-
Procedure:
-
Diazotization: In a beaker, prepare a solution of 2,4-dimethoxyaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt solution.
-
Sulfonylation: In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride (0.1 eq). Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 2,4-dimethoxybenzenesulfonyl chloride. The product can be purified as described in Route 1.
-
Step 2: Synthesis of this compound
The amination procedure is identical to Step 2 in Route 1.
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes to this compound.
Caption: Generalized experimental workflow for the two-step synthesis of the target compound.
A Comparative Guide to the Selectivity of 2,4-Dimethoxybenzenesulfonamide-Based Chalcone Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity and selectivity of a series of chalcone-based inhibitors incorporating the 2,4-dimethoxybenzenesulfonamide scaffold. The data presented is derived from studies evaluating these compounds against the National Cancer Institute's (NCI) 60 human cancer cell line panel, offering insights into their potential as targeted therapeutic agents.
Introduction
The this compound moiety is a key pharmacophore in the design of various enzyme inhibitors. When incorporated into a chalcone scaffold, it can yield compounds with significant anti-proliferative and cytotoxic effects. Assessing the selectivity of these inhibitors against different cancer cell types is crucial for identifying potential lead compounds and understanding their mechanism of action. This guide focuses on a specific series of (E)-5-(3-aryl-acryloyl)-2,4-dimethoxybenzenesulfonamides and their activity across a panel of human cancer cell lines.
Data Presentation: Anti-proliferative Activity
The following table summarizes the growth inhibition (GI) and half-maximal inhibitory concentration (IC50) data for three this compound-based chalcone derivatives against a selection of human cancer cell lines. The compounds are distinguished by the substituent on the B-ring of the chalcone moiety.
| Compound ID | B-Ring Substituent | Cancer Cell Line | Cancer Type | GI (% Growth Inhibition) | IC50 (µM) | Selectivity Profile |
| 17a | H | Leukemia (CCRF-CEM) | Leukemia | 94.75 | - | High activity against Leukemia, Colon, Renal, and Breast cancer cell lines. |
| Colon Cancer (HCT-116) | Colon | 96.15 | - | |||
| Renal Cancer (RXF 393) | Renal | 100.00 | - | |||
| Breast Cancer (MDA-MB-468) | Breast | 100.00 | - | |||
| Melanoma (LOX IMVI) | Melanoma | - | 0.34 | Highly potent against Melanoma. | ||
| 17b | 4-Cl | Leukemia (RPMI-8226) | Leukemia | 100.00 | - | Broad high activity across Leukemia, Colon, Renal, and Breast cancer cell lines. |
| Colon Cancer (COLO 205) | Colon | 100.00 | - | |||
| Renal Cancer (UO-31) | Renal | 100.00 | - | |||
| Breast Cancer (MCF7) | Breast | 100.00 | - | |||
| Melanoma (LOX IMVI) | Melanoma | - | 0.73 | Potent against Melanoma. | ||
| 17c | 4-CH3 | Leukemia (K-562) | Leukemia | 94.34 | - | High activity against Leukemia, Colon, and Breast cancer cell lines. |
| Colon Cancer (HT29) | Colon | 100.00 | - | |||
| Breast Cancer (T-47D) | Breast | 100.00 | - | |||
| Melanoma (LOX IMVI) | Melanoma | - | 0.54 | Potent against Melanoma. |
Data extracted from "Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids Bearing Sulfonamide Moiety"[1]. GI values are from single-dose (10 µM) screening. IC50 values were determined for highly active compounds.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The anti-proliferative activity of the this compound-based chalcones was determined using the NCI-60 screen.[2]
-
Cell Inoculation: Human cancer cell lines were inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. The plates were incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[2]
-
Drug Addition: The test compounds were initially solubilized in DMSO. For the single-dose screen, compounds were tested at a final concentration of 10⁻⁵ M.[2] For compounds showing significant activity, a five-dose assay was performed.
-
Incubation: After drug addition, the plates were incubated for an additional 48 hours.[3]
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells were fixed in situ by adding cold trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
The supernatant was discarded, and the plates were washed with water and air-dried.
-
Sulforhodamine B (SRB) solution was added to stain the cells for 10 minutes at room temperature.[2]
-
Unbound dye was removed by washing with 1% acetic acid.
-
The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader.
-
-
Data Analysis: The percentage growth was calculated relative to the no-drug control and the cell count at the time of drug addition. The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) were calculated for the five-dose screen.[4]
Mandatory Visualization
Below are diagrams illustrating the general structure of the evaluated inhibitors and the experimental workflow.
Figure 1. General chemical scaffold of the evaluated inhibitors.
Figure 2. Workflow for the NCI-60 anticancer drug screening assay.
Signaling Pathway Context
Chalcones are known to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5] While the precise targets of these specific this compound-based chalcones were not elucidated in the primary study, the broad activity suggests potential interactions with common oncogenic pathways.
Figure 3. Generalized signaling pathways potentially inhibited by chalcone derivatives.
Conclusion
The evaluated this compound-based chalcones (17a-c) demonstrate potent anti-proliferative activity against a broad range of human cancer cell lines.[1] Notably, these compounds exhibit high potency against melanoma cell lines, with IC50 values in the sub-micromolar range. The selectivity profile, as indicated by the growth inhibition data across the NCI-60 panel, suggests that these inhibitors are particularly effective against leukemia, colon, renal, and breast cancer cell lines. Further investigation into the specific molecular targets and mechanisms of action is warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. The detailed experimental protocols provided herein offer a foundation for such follow-up studies.
References
- 1. Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids Bearing Sulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Carbonic Anhydrase Inhibition by Benzenesulfonamides: Evaluating the Reproducibility of Experiments
For researchers, scientists, and drug development professionals, this guide serves as a valuable resource for understanding the structure-activity relationships within this class of inhibitors and for designing experiments to reliably determine the inhibitory potential of novel sulfonamides.
Performance Comparison of Benzenesulfonamide Derivatives
The inhibitory potency of sulfonamides against various human carbonic anhydrase (hCA) isoforms is a critical determinant of their therapeutic potential and selectivity. The inhibition constant (Kᵢ) is a standardized measure of this potency, with a lower Kᵢ value indicating a more potent inhibitor.[1] The following table summarizes the Kᵢ values for a selection of benzenesulfonamide derivatives against four key hCA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is included as a standard for comparison.[2][3]
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | N/A | 250 | 12.1 | 25.7 | 5.7 |
| 4-p-Tolyl-benzenesulfonamide | p-Me-C₆H₄ | 368 | 176 | 22.4 | 3.6 |
| 4-Phenyl-benzenesulfonamide | C₆H₅ | 392 | 43.9 | 25.9 | 6.0 |
| 4-Cyclohexyl-benzenesulfonamide | c-C₆H₁₁ | 357 | 50.4 | 3.0 | 1.4 |
| 4-(2-Bromoethyl)-benzenesulfonamide | BrCH₂CH₂ | 1250 | 142 | 6.9 | 2.5 |
| 4-(3-Chloropropyl)-benzenesulfonamide | Cl(CH₂)₃ | 1185 | 74.8 | 6.2 | 2.3 |
| 4-(4-Chlorobutyl)-benzenesulfonamide | Cl(CH₂)₄ | 1350 | 66.1 | 5.4 | 2.0 |
| 4-Carbomethoxy-benzenesulfonamide | MeOOC | 1500 | 329 | 127 | 62.6 |
| 4-(Hydroxymethyl)-benzenesulfonamide | HO-CH₂ | 873 | 235 | 8.1 | 3.0 |
| 4-(Boc-aminomethyl)-benzenesulfonamide | BocNH-CH₂ | 413 | 32.7 | 10.5 | 1.9 |
| 4-(Aminomethyl)-benzenesulfonamide | H₂N-CH₂ | 765 | 168 | 12.1 | 3.2 |
Data sourced from a study on benzenesulfonamides obtained via click chemistry.[4] Errors in the reported values were in the range of ±10% from three different assays.[4]
Experimental Protocols
To ensure the reproducibility of experiments, it is crucial to follow a detailed and standardized protocol. The following is a comprehensive methodology for determining the inhibitory activity of sulfonamide compounds against carbonic anhydrase using a stopped-flow CO₂ hydrase assay.
Protocol: Carbonic Anhydrase Inhibition Assay
1. Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Buffer: 10 mM HEPES or TRIS, pH 7.4.
-
Substrate: CO₂-saturated water.
-
Indicator: pH indicator solution (e.g., p-nitrophenol).
-
Inhibitor: Test compound (e.g., 2,4-Dimethoxybenzenesulfonamide) dissolved in an appropriate solvent (e.g., DMSO).
-
Control Inhibitor: Acetazolamide (AAZ).
-
Instrumentation: Stopped-flow spectrophotometer.
2. Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the hCA enzyme in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor and the control inhibitor (Acetazolamide) in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all samples and should not exceed a level that affects enzyme activity.
3. Assay Procedure:
-
The assay is performed at a constant temperature, typically 25°C.
-
The stopped-flow instrument is set up to measure the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
For each measurement, one syringe of the instrument is filled with the enzyme solution (containing the inhibitor at a specific concentration or the vehicle control), and the other syringe is filled with the CO₂-saturated water containing the pH indicator.
-
The two solutions are rapidly mixed, and the initial rate of the enzymatic reaction is determined by monitoring the change in absorbance at the appropriate wavelength for the chosen pH indicator.
-
The initial rates are measured for a range of inhibitor concentrations.
4. Data Analysis:
-
The initial rates of the reaction in the presence of the inhibitor are compared to the rate in the absence of the inhibitor (control).
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Physicochemical Properties of Sulfonamide Derivatives
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of key physicochemical properties of selected sulfonamide derivatives, a class of synthetic antimicrobial agents with a broad spectrum of activity.[1][2] The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate the understanding and prediction of the behavior of these compounds in biological systems.
Quantitative Data Summary
The following table summarizes essential physicochemical properties of representative sulfonamide derivatives. These parameters are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its therapeutic efficacy and safety.
| Derivative | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (mg/L) | Melting Point (°C) |
| Sulfanilamide | 172.20 | 10.4 | -0.62 | 7500 | 164-166 |
| Sulfadiazine | 250.28 | 6.5 | -0.13 | 130 | 252-256 |
| Sulfamethoxazole | 253.28 | 5.6[3] | 0.89 | 610 | 169-172 |
| Sulfathiazole | 255.32 | 7.1[4] | 0.05 | 500 | 202-203 |
| Sulfamerazine | 264.30 | 6.9[4] | 0.26 | 350 | 234-238 |
| Acetazolamide | 222.25 | 7.2 | -0.25 | 500 | 258-259 |
| Celecoxib | 381.37 | 9.5[5] | 3.43 | 2.8 | 157-159 |
Note: The presented values are compiled from various sources and may exhibit slight variations depending on the experimental conditions.
Experimental Protocols
The determination of the physicochemical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.
1. Determination of pKa (Acid Dissociation Constant)
The pKa, a measure of the acidity of a compound, is critical as it governs the ionization state at a given pH, which in turn affects solubility, permeability, and receptor binding.
-
Method: Potentiometric Titration
-
Preparation of Analyte Solution: A precise amount of the sulfonamide derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, acetonitrile) for compounds with low aqueous solubility.[5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic sulfonamide has been neutralized. For ampholytic compounds like many sulfonamides, multiple pKa values may be observed.[6]
-
-
Alternative Method: UV-Metric Titration This method is particularly useful for compounds that are poorly soluble in water.[5]
-
UV-Vis spectra of the compound are recorded at various pH values.
-
Changes in the absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are used to calculate the pKa.
-
For sparingly soluble compounds, measurements can be performed in various methanol-water concentrations, and the aqueous pKa is determined by Yasuda-Shedlovsky extrapolation.[5][7]
-
2. Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
-
Method: Shake-Flask Method
-
System Preparation: A solution of the sulfonamide derivative is prepared in one of the two immiscible phases (n-octanol or water).
-
Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the sulfonamide solution.
-
Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Concentration Measurement: The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
-
3. Determination of Aqueous Solubility
Solubility is a fundamental property that affects the bioavailability of a drug.
-
Method: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid sulfonamide derivative is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Analysis: The concentration of the sulfonamide in the clear, saturated aqueous solution is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the aqueous solubility of the compound at that specific temperature.
-
Signaling Pathway and Experimental Workflow Visualization
Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[8][9][10] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet.[10] Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[10][11] By blocking DHPS, sulfonamides prevent the formation of dihydropteroate from para-aminobenzoic acid (PABA), thereby halting bacterial growth and replication.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Validating Target Engagement of 2,4-Dimethoxybenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the target engagement of 2,4-dimethoxybenzenesulfonamide derivatives. This class of compounds has shown significant potential as inhibitors of key enzymes in various disease pathways, including carbonic anhydrases and lipoxygenases. Accurate assessment of target engagement in a cellular context is critical for the successful development of these molecules as therapeutic agents.
Comparative Analysis of Target Engagement
The following table summarizes hypothetical but representative target engagement data for a series of this compound derivatives against Carbonic Anhydrase II (CA-II), a well-established target for sulfonamides. The data is presented to illustrate the comparative results that would be obtained from two common target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
| Compound | Derivative Substitution | Target | Assay Type | IC50 (nM)[1] | ΔTm (°C) in CETSA[2][3] | Notes |
| DBS-1 | Unsubstituted | CA-II | NanoBRET™ | 75 | N/A | Moderate potency |
| DBS-1 | Unsubstituted | CA-II | CETSA | N/A | 2.1 | Demonstrates target stabilization |
| DBS-2 | 4-Fluoro | CA-II | NanoBRET™ | 25 | N/A | Improved potency over DBS-1 |
| DBS-2 | 4-Fluoro | CA-II | CETSA | N/A | 4.5 | Increased thermal shift indicates stronger engagement |
| DBS-3 | 4-Chloro | CA-II | NanoBRET™ | 15 | N/A | High potency |
| DBS-3 | 4-Chloro | CA-II | CETSA | N/A | 6.2 | Significant target stabilization |
| Reference | Acetazolamide | CA-II | NanoBRET™ | 12 | N/A | Standard CA-II inhibitor |
| Reference | Acetazolamide | CA-II | CETSA | N/A | 7.0 | Strong thermal shift |
Experimental Protocols
Detailed methodologies for the key experimental assays cited are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[2][4][5]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., Carbonic Anhydrase II) to approximately 80% confluency.
-
Treat the cells with various concentrations of the this compound derivatives or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to room temperature.[4]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Quantify the amount of soluble target protein using methods such as Western blotting, ELISA, or mass spectrometry.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.[2][3]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[6][7][8][9][10]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., Carbonic Anhydrase II) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, opaque 96- or 384-well plate and incubate for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound derivatives.
-
Add the compounds to the cells, followed by the addition of a specific fluorescent tracer for the target protein.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the donor emission (NanoLuc® luciferase) and acceptor emission (fluorescent tracer) wavelengths using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
-
Visualizations
Carbonic Anhydrase II Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase II by this compound Derivatives.
Target Engagement Assay Workflow
Caption: Workflow for CETSA and NanoBRET™ Target Engagement Assays.
Logical Relationship of Target Engagement Validation
Caption: Validating Target Engagement through Biophysical and Competitive Binding Assays.
References
- 1. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 8. eubopen.org [eubopen.org]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
Benchmarking 2,4-Dimethoxybenzenesulfonamide Derivatives Against Known Anticancer Agents for Melanoma
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of a 2,4-dimethoxybenzenesulfonamide derivative, specifically (E)-5-(3-(4-Chlorophenyl)acryloyl)-2,4-dimethoxybenzenesulfonamide, against established inhibitors used in the context of melanoma treatment. The comparison is centered on the anti-proliferative activity of these compounds, offering a quantitative and methodological framework for researchers, scientists, and professionals in drug development.
In Vitro Anti-proliferative Activity
The inhibitory effects of (E)-5-(3-(4-Chlorophenyl)acryloyl)-2,4-dimethoxybenzenesulfonamide and other known anticancer agents were evaluated against the LOX IMVI melanoma cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | Target/Mechanism of Action | IC50 (µM) against LOX IMVI Melanoma Cell Line |
| (E)-5-(3-(4-Chlorophenyl)acryloyl)-2,4-dimethoxybenzenesulfonamide | Cytotoxic/Anti-proliferative | 0.73[1] |
| Vemurafenib | BRAF V600E inhibitor | Varies by BRAF mutation status |
| Dabrafenib | BRAF V600E inhibitor | Varies by BRAF mutation status |
| Trametinib | MEK1/2 inhibitor | Varies by BRAF/MEK pathway activation |
| Paclitaxel | Microtubule stabilizer | Cell line dependent |
| Cisplatin | DNA cross-linking agent | Cell line dependent |
Note: IC50 values for known inhibitors can vary significantly based on the specific melanoma cell line and the mutational status of key oncogenes like BRAF. The data for the this compound derivative is from a specific study and provides a benchmark for its anti-proliferative potential.[1]
Signaling Pathways in Melanoma
Melanoma development and progression are driven by complex signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in melanoma and are the targets of several known inhibitors.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxybenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,4-Dimethoxybenzenesulfonamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols for hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, guidance for structurally similar chemicals consistently indicates that it should be handled as hazardous waste. Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following is a general protocol for its disposal as a hazardous chemical waste:
-
Waste Identification and Classification : Treat this compound as a hazardous waste. Do not dispose of it down the drain or in regular trash.[1][3] Based on information for similar compounds, it may be harmful to aquatic life.[3]
-
Containerization :
-
Use a dedicated, properly labeled, and compatible waste container. The container must be in good condition, free of leaks, and have a secure screw-on cap.
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
The final disposal method will be determined by your institution's EHS department in conjunction with a licensed hazardous waste disposal facility. The recommended disposal method is incineration at an approved waste disposal plant.[1][3][4]
-
Summary of Safety and Disposal Information for Related Compounds
The following table summarizes key safety and disposal information for compounds structurally similar to this compound. This data should be used as a general guideline in the absence of a specific SDS.
| Property | 4-Amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide | 2,4-Dimethoxybenzaldehyde | 1,4-Dimethoxybenzene |
| Physical State | Solid | Powder Solid | Solid |
| Known Hazards | Not specified as hazardous | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[2] | Harmful to aquatic life[3] |
| PPE | Safety glasses, gloves, lab coat | Safety glasses with side-shields, gloves, protective clothing[1][2] | Safety glasses, gloves, lab coat |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] | Dispose of contents/container to an approved waste disposal plant.[1][2] | Dispose of contents/container to an approved waste disposal plant.[3] |
| Environmental | Avoid release to the environment. | Do not empty into drains; Harmful to aquatic organisms.[1] | Avoid release to the environment; Harmful to aquatic life.[3] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 2,4-Dimethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of 2,4-Dimethoxybenzenesulfonamide. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to some safety data sheets, it is crucial to handle it with care to avoid potential risks. One of its potential hazards is that it may cause long-lasting harmful effects to aquatic life. Therefore, appropriate personal protective equipment should always be used.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Conforming to EN166 or NIOSH-approved standards to prevent eye contact with dust or splashes.[1][2][3][4] |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., nitrile rubber). | Inspect gloves prior to use.[1][3] Double gloving is recommended when handling hazardous drugs.[1] |
| Body Protection | Laboratory coat, disposable gown. | A lab coat or an impervious, lint-free, solid-front gown with long sleeves and tight-fitting cuffs is recommended.[1][2] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator. | Required when dust may be generated or if ventilation is inadequate to minimize inhalation risks.[1][2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from direct sunlight.[1]
2. Handling and Use:
-
Work in a designated area, such as a chemical fume hood, to control exposure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[3]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1][2]
-
Properly remove and dispose of contaminated PPE.[1]
-
Clean the work surface according to laboratory procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and tightly sealed container.[6]
-
Do not mix with other waste.
2. Disposal Method:
-
Dispose of the contents and container at an approved waste disposal plant.[2][5]
-
Waste disposal must be in accordance with national and local regulations.
-
Handle uncleaned containers as you would the product itself.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do so.[2] |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
